3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
描述
BenchChem offers high-quality 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-3-13-6-9-4-8(11)5-10(7-13)12(9)2/h8-10H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQJKRDRETXHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC(CC(C1)N2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Synthesis Pathway for 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
Executive Summary & Pharmacological Context
The 3,9-diazabicyclo[3.3.1]nonane (bispidine or granatane-derivative) scaffold is a privileged structure in medicinal chemistry. Its rigid, highly defined three-dimensional conformation makes it an ideal pharmacophore for interacting with central nervous system targets. Notably, the closely related endo-3,9-dimethyl analog is a critical intermediate in the synthesis of Indisetron, a potent 5-HT3 receptor antagonist used as an antiemetic[1][2][3]. Furthermore, derivatives of 9-methyl-3,9-diazabicyclo[3.3.1]nonane have been extensively explored as conformationally restricted ligands for α7 nicotinic acetylcholine receptors (nAChR) in PET imaging[4].
This whitepaper details the de novo synthesis of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine . As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps; it explains the mechanistic causality behind the synthesis, specifically focusing on how to control the differential substitution at the N3 (ethyl) and N9 (methyl) positions using a biomimetic Robinson-Schöpf double Mannich assembly[5].
Retrosynthetic Analysis & Mechanistic Rationale
The core challenge in synthesizing an unsymmetrically substituted 3,9-diazabicyclo[3.3.1]nonane is directing which alkyl group occupies the bridgehead nitrogen (N9) versus the ring nitrogen (N3). The N-methyl group on such tertiary amines is highly stable and generally requires harsh conditions (e.g., excess chloroformate at reflux) to cleave[6], making late-stage differentiation difficult. Therefore, the substituents must be installed during the skeletal assembly.
The Causality of Assembly: The synthesis relies on a Robinson-Schöpf condensation. In this reaction, three components merge:
-
A dialdehyde equivalent: Provides the 3-atom bridge (C2–N3–C4).
-
A primary amine: Provides the 1-atom bridge (N9).
-
Acetonedicarboxylic acid: Provides the 3-atom bridge (C6–C7–C8) containing the ketone.
To achieve a 3-ethyl-9-methyl substitution pattern, the dialdehyde must carry the ethyl group (derived from ethylamine), and the primary amine added to the condensation must be methylamine. Reversing these would yield the 3-methyl-9-ethyl isomer.
Figure 1: Five-step synthetic workflow from acyclic precursors to the target bicyclic amine.
Step-by-Step Experimental Protocols
Every protocol described below is designed as a self-validating system , incorporating specific analytical checkpoints to ensure reaction success before proceeding to the next step.
Step 1: Synthesis of Bis(2,2-dimethoxyethyl)ethylamine
Objective: Construct the protected dialdehyde precursor containing the N3-ethyl group.
-
Reaction: To a stirred solution of ethylamine (1.0 eq, typically sourced as a 70% aqueous solution) in ethylene glycol, add anhydrous K₂CO₃ (2.5 eq). Slowly add bromoacetaldehyde dimethyl acetal (2.2 eq) dropwise at room temperature.
-
Heating: Elevate the temperature to 100 °C and reflux for 16 hours. The high boiling point of ethylene glycol drives the double alkylation to completion.
-
Workup: Cool to room temperature, filter off the inorganic salts, and extract the filtrate with dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Validation: Perform GC-MS. The target bis-acetal must show a molecular ion peak at m/z 221. Discard if significant mono-alkylated product remains.
Step 2: Acetal Hydrolysis & Robinson-Schöpf Condensation
Objective: Deprotect the dialdehyde and trigger the double Mannich cyclization.
-
Hydrolysis: Dissolve the bis(2,2-dimethoxyethyl)ethylamine in 1N HCl and stir at 40 °C for 2 hours. Validation: TLC should indicate the complete disappearance of the starting material, confirming the generation of N-ethyl-bis(2-oxoethyl)amine.
-
Buffer Preparation: Cool the solution to 0 °C and adjust the pH to exactly 5.5 using a saturated sodium acetate/acetic acid buffer. Causality: pH 5.5 is critical. If the solution is too acidic, the amines are fully protonated and non-nucleophilic; if too basic, the dialdehyde undergoes rapid self-aldol condensation.
-
Assembly: Add methylamine hydrochloride (1.0 eq) and acetonedicarboxylic acid (1.0 eq). Stir the mixture at 25 °C for 48 hours. Effervescence (CO₂ evolution) will be observed as the intermediate dicarboxylic acid spontaneously decarboxylates[5].
-
Workup: Basify the aqueous solution to pH > 10 with 5N NaOH. Extract extensively with chloroform. Dry and concentrate to yield 3-ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-one.
-
Validation: IR spectroscopy must show a strong, sharp ketone C=O stretch at ~1710 cm⁻¹.
Figure 2: Mechanistic assembly of the Robinson-Schöpf condensation.
Step 3: Oximation
Objective: Convert the ketone to an oxime for subsequent reductive amination.
-
Reaction: Dissolve the bicyclic ketone in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) as an acid scavenger.
-
Heating: Reflux for 2 hours.
-
Workup: Concentrate the solvent in vacuo, dilute with water, and extract with ethyl acetate.
-
Validation: IR spectroscopy will confirm the disappearance of the C=O stretch and the appearance of a broad O-H stretch (~3200 cm⁻¹) and a C=N stretch (~1650 cm⁻¹).
Step 4: Stereoselective Reduction to the endo-Amine
Objective: Reduce the oxime to the primary amine, controlling facial selectivity.
-
Reaction: Dissolve the oxime in a solution of 10% methanolic ammonia. Causality: The presence of excess ammonia is strictly required to suppress the dimerization of the highly reactive primary amine intermediate into a secondary amine byproduct.
-
Hydrogenation: Add an active Raney Nickel catalyst. Place the mixture in a Parr shaker under 50 psi of H₂ gas at 25 °C for 12 hours. The heterogeneous catalyst surface forces the hydrogen to approach from the less sterically hindered exo face of the bicyclic system, pushing the resulting amine into the desired endo configuration.
-
Workup: Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate.
-
Validation: ¹H-NMR NOESY is mandatory here. A spatial correlation (cross-peak) between the C7-proton and the N9-methyl protons confirms the endo stereochemistry of the amine group.
Quantitative Data & Yield Optimization
The following table summarizes the optimized reaction parameters, expected yields, and critical quality attributes for each step of the synthesis.
| Step | Reaction | Reagents & Catalyst | Temp / Time | Typical Yield (%) | Key Quality Metric |
| 1 | N-Alkylation | Ethylamine, Bromoacetaldehyde dimethyl acetal, K₂CO₃ | 100 °C, 16h | 75 - 82% | Purity >95% (GC-MS) |
| 2 | Robinson-Schöpf | MeNH₂·HCl, Acetonedicarboxylic acid, pH 5.5 buffer | 25 °C, 48h | 45 - 55% | Complete decarboxylation |
| 3 | Oximation | NH₂OH·HCl, Pyridine, EtOH | 80 °C, 2h | 85 - 90% | Disappearance of C=O (IR) |
| 4 | Hydrogenation | H₂ (50 psi), Raney Ni, NH₃/EtOH | 25 °C, 12h | 70 - 80% | endo/exo ratio > 9:1 |
References
-
US Patent 5,187,166 - Azabicyclo derivs. and their use as antiemetics. (Details the foundational Robinson-Schöpf synthesis of the related Indisetron intermediate, 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine).
-
USBio - endo-3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine Specification. (Highlights the compound's role as a 5-HT3 receptor antagonist intermediate).
-
MDPI Molecules - A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. (Discusses the pharmacological utility of 9-methyl-3,9-diazabicyclo[3.3.1]nonane derivatives).
-
Journal of Medicinal Chemistry (ACS) - Design and Preparation of Potent, Nonpeptidic, Bioavailable Renin Inhibitors. (Analyzes the chemical stability and cleavage conditions of N-methyl groups on tertiary bicyclic amines).
Sources
Stereochemical and Conformational Dynamics of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine: A Technical Guide
Executive Summary
Bridged bicyclic diamines are highly privileged, conformationally restricted scaffolds in modern medicinal chemistry, frequently utilized to fine-tune receptor binding and pharmacokinetic profiles[1]. Among these, 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine represents a highly specific stereochemical architecture. This whitepaper provides an in-depth analysis of its stereochemical topology, conformational thermodynamics, and the self-validating experimental methodologies required to elucidate its 3D structure.
Structural Anatomy and Stereochemical Topology
The core scaffold is a 3,9-diazabicyclo[3.3.1]nonane system, consisting of two fused six-membered rings (a piperazine ring and a piperidine ring) sharing three carbons (C1, C5, and the C9 bridge). The three primary substituents dictate the molecule's spatial vectors:
-
N9-Methyl : Located at the bridgehead nitrogen, this group typically undergoes rapid inversion but prefers to orient away from bulkier transannular substituents.
-
N3-Ethyl : Located on the piperazine ring. To minimize steric clashes within the bicyclic cavity, the bulky ethyl group preferentially adopts an exo (equatorial) orientation. This rigidly forces the N3 lone pair into the endo (axial) position.
-
C7-Amine : The stereocenter at C7 dictates whether the primary amine (-NH2) points outward (exo) or inward (endo) relative to the bicyclic cavity. In the biologically relevant endo-isomer, the amine is directed precisely toward the N3 atom.
These distinct conformational constraints impart unique structural and functional properties, enhancing their utility in rational drug design[1].
Conformational Thermodynamics: Overcoming the "Peters Interaction"
In classical all-carbon bicyclo[3.3.1]nonanes, the double-chair (chair-chair) conformation suffers from severe steric repulsion between the endo protons at C3 and C7—a phenomenon known as the Peters interaction. This strain often forces carbocycles into a higher-energy chair-boat conformation.
However, the 3,9-diaza substitution fundamentally alters this thermodynamic landscape. The replacement of the C3 carbon with a nitrogen atom (N3) removes the offending endo proton, replacing it with a sterically compact lone pair. Furthermore, when the C7-amine is in the endo configuration, it acts as a hydrogen bond donor. The distance across the cavity is ideal for capturing protons via intramolecular hydrogen bonding (N–H···N)[2].
This intramolecular hydrogen bond acts as a thermodynamic sink, locking the molecule into a highly stable Chair-Chair (CC) conformation. Disruption of this state (e.g., forcing a chair-boat conformation) carries a significant energetic penalty. Typical relative energies for these major conformations are 0.0 kJ/mol for chair-chair and approximately 50 kJ/mol for chair-boat[3].
Table 1: Conformational Energetics and Physical Properties
| Conformational State | Relative Energy (kJ/mol) | Intramolecular H-Bond | Dipole Moment | Predominant Environment |
| Endo-Chair-Chair (Free Base) | 0.0 | Yes (C7-NH₂ → N3) | Low | Aprotic solvents (e.g., CDCl₃) |
| Endo-Chair-Boat (Free Base) | ~50.0 | No | High | Minor thermal equilibrium state |
| Exo-Chair-Chair (Free Base) | > 20.0 | No | Moderate | N/A (Requires C7 epimerization) |
| Endo-Chair-Boat (Protonated) | 0.0 (Relative to Salt) | No (Electrostatic Repulsion) | High | Aqueous acidic media (pH < 4) |
Data synthesized from computational and experimental analyses of bispidine and diazabicyclo scaffolds[3],[4].
pH-Dependent Stereodynamics and Molecular Switching
The stereochemistry of this molecule is not static; it is a dynamic system highly responsive to its microenvironment. The causality of this dynamic behavior lies in the protonation states of the nitrogen atoms.
If the molecule is exposed to an acidic environment, both the C7-amine and the N3 tertiary amine become protonated. The stabilizing intramolecular hydrogen bond is instantly destroyed and replaced by severe electrostatic repulsion between the two positively charged ammonium groups. To relieve this immense transannular strain, the less rigid piperidine ring undergoes a spontaneous ring flip, converting the molecule from a Chair-Chair to a Chair-Boat conformation.
Caption: Conformational equilibrium of 3,9-diazabicyclo[3.3.1]nonan-7-amine under neutral and acidic conditions.
Self-Validating Experimental Protocols for Stereochemical Elucidation
To definitively prove the endo stereochemistry at C7 and the chair-chair conformation, a rigorous, self-validating Nuclear Magnetic Resonance (NMR) workflow is required. A combination of experimental and computational techniques is crucial for a comprehensive conformational analysis[4].
Protocol: NMR Elucidation of C7 Stereochemistry
Step 1: Sample Preparation (State Control)
-
Action: Dissolve 15–20 mg of the highly purified free-base compound in 0.6 mL of anhydrous CDCl₃.
-
Causality: Solvent selection is critical. Aprotic, non-polar solvents preserve the native intramolecular hydrogen bond. Using a protic solvent (like CD₃OD or D₂O) would competitively hydrogen-bond with the amines, artificially disrupting the native conformational equilibrium and yielding misleading structural data.
Step 2: 1D ¹H and ¹³C Acquisition
-
Action: Acquire standard 1D spectra at 298 K to establish baseline chemical shifts.
-
Causality: Provides initial information about the symmetry of the molecule and the chemical environment of the nuclei[4]. The chemical shift of the C7 proton is highly sensitive to its axial (exo) versus equatorial (endo) environment.
Step 3: 2D NOESY / ROESY Mapping (The Self-Validation Step)
-
Action: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.
-
Causality: NOESY provides information about through-space proximity of protons (< 5 Å), which is essential for determining the relative stereochemistry[4].
-
Validation Logic: If the C7-amine is endo, the C7-proton must be exo. An exo-C7-proton will show strong NOE cross-peaks with the adjacent equatorial protons of the C6/C8 carbons, but zero cross-peaks with the N3-ethyl group. Conversely, the endo-amine protons will show distinct NOE cross-peaks with the CH₂ protons of the N3-ethyl group. This dual-check system prevents false-positive assignments.
Step 4: Variable Temperature (VT) NMR
-
Action: Cool the sample incrementally from 298 K down to 213 K, monitoring the coalescence of the C7 and N9-methyl signals.
-
Causality: VT-NMR is used to study dynamic processes such as conformational interconversion and restricted bond rotation[4]. Freezing out the rapid nitrogen inversion allows for the quantification of any minor chair-boat conformers hidden in the time-averaged room-temperature spectrum, allowing calculation of the free energy of activation (ΔG‡).
Caption: Self-validating NMR workflow for stereochemical and conformational elucidation.
Pharmacological Relevance
The rigorous control of stereochemistry in 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is not merely an academic exercise; it is the foundation of its pharmacological utility.
Bridged diazabicycles are highly sought after as bifunctional chelators and pharmacophores because their rigid architecture locks functional groups into precise spatial vectors. Specifically, derivatives of the 3,9-diazabicyclo[3.3.1]nonane scaffold have been heavily patented and utilized as potent modulators of the 5-HT3 receptor[5]. The endo-amine provides a highly specific hydrogen-bonding vector that perfectly matches the binding pocket of target receptors, while the rigid bicyclic core minimizes the entropic penalty typically associated with the binding of flexible aliphatic amines.
References
-
Bispidine coordination chemistry - Dalton Transactions (RSC Publishing). Available at:[Link]
-
Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future - MDPI. Available at:[Link]
-
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC (National Institutes of Health). Available at:[Link]
- US8501729B2 - 5-HT3 receptor modulators, methods of making, and use thereof - Google Patents.
Sources
- 1. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US8501729B2 - 5-HT3 receptor modulators, methods of making, and use thereof - Google Patents [patents.google.com]
endo vs exo isomers of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
An In-Depth Technical Guide to the Endo and Exo Isomers of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical architecture of pharmacologically active molecules is a critical determinant of their efficacy, selectivity, and safety. Within the class of bicyclic amines, the 3,9-diazabicyclo[3.3.1]nonane scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing activity at various receptors, including nicotinic acetylcholine and serotonin receptors.[1][2][3] This technical guide provides a comprehensive analysis of the endo and exo isomers of a specific derivative, 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine. We will delve into a plausible synthetic pathway, detailed protocols for stereochemical characterization, and a discussion on the profound implications of this isomerism on potential pharmacological activity. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of Stereoisomerism in Bicyclic Amines
The rigid, three-dimensional structure of bicyclic amines like 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine makes them compelling scaffolds for drug design.[4] The orientation of substituents on this framework, designated as endo or exo, can dramatically alter the molecule's interaction with its biological target.[5] The endo isomer, where the substituent points towards the larger bicyclic ring system, and the exo isomer, where it points away, present distinct pharmacophores to the receptor binding pocket. This seemingly subtle difference can lead to significant variations in binding affinity, functional activity (agonist vs. antagonist), and metabolic stability.[6] Therefore, the ability to selectively synthesize and rigorously characterize each isomer is paramount in the drug discovery process.
Proposed Synthesis of Endo and Exo 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
A plausible and scalable synthesis of the target compound involves a two-stage process: the initial construction of a key ketone intermediate, followed by a stereoselective reductive amination.
Stage 1: Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
The bicyclic ketone, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, serves as a crucial precursor. A well-established method for its synthesis is a Robinson-Schöpf-type condensation reaction.[4] This reaction typically involves the condensation of a dialdehyde (or its synthetic equivalent), a primary amine, and a β-ketoacid.
Experimental Protocol:
-
Reaction Setup: A jacketed glass reactor is charged with an aqueous solution of methylamine.
-
Reagent Addition: Glutaraldehyde and a derivative of acetone dicarboxylic acid are added sequentially at a controlled temperature, typically below 10°C.
-
pH Adjustment and Reaction: The pH of the mixture is carefully adjusted to initiate the condensation and cyclization cascade. The reaction is monitored for completion.
-
Work-up and Isolation: The reaction mixture is worked up by extraction to isolate the crude 9-methyl-9-azabicyclo[3.3.1]nonan-3-one.
-
Purification: The crude product is purified by column chromatography or distillation to yield the pure ketone.
Stage 2: Reductive Amination to Yield the Target Amines
The conversion of the ketone to the desired primary amine at the 7-position can be achieved through reductive amination. The stereochemical outcome of this step is critical and can be influenced by the choice of reagents and reaction conditions. To obtain the 7-amino derivative, a common strategy is to first form an oxime, followed by reduction.[7]
Experimental Protocol:
-
Oxime Formation: The 9-methyl-9-azabicyclo[3.3.1]nonan-3-one is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.[8]
-
Reduction of the Oxime: The isolated oxime is then reduced to the primary amine. The choice of reducing agent can influence the endo/exo ratio. Catalytic hydrogenation over Raney nickel is a common method that often favors the formation of the thermodynamically more stable isomer.[7]
-
N-Ethylation: The resulting 9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is then subjected to N-ethylation, for example, through reductive amination with acetaldehyde or by reaction with an ethyl halide, to yield the final product.
Stereochemical Control: The reduction of the intermediate oxime is the key stereodetermining step. The approach of the reducing agent to the C=N double bond will dictate the formation of either the endo or exo amine. Steric hindrance from the bicyclic framework will play a significant role in this process.
Isomer Separation and Characterization
The crude product from the synthesis is likely a mixture of endo and exo isomers. Their separation is crucial for pharmacological evaluation and can typically be achieved using chromatographic techniques.
Separation Protocol: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the separation of diastereomers like the endo and exo isomers of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine.[5]
Illustrative HPLC Method:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like trifluoroacetic acid (TFA).
-
Detection: UV detection at an appropriate wavelength.
Spectroscopic Characterization: The Power of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the stereochemistry of the separated isomers. Key differences in the chemical shifts and coupling constants of specific protons can unequivocally identify the endo and exo configurations.
Predicted ¹H NMR Spectral Differences:
| Proton | Expected Chemical Shift for Endo Isomer | Expected Chemical Shift for Exo Isomer | Rationale |
| H7 (proton on the carbon bearing the amine) | Downfield | Upfield | In the endo isomer, the C7-H bond is in closer proximity to the electron-rich nitrogen at the 9-position, leading to deshielding. |
| Bridgehead Protons (H1, H5) | Varies | Varies | The orientation of the 7-amino group will influence the magnetic environment of the bridgehead protons. |
| Protons on the Ethyl Group | Varies | Varies | The spatial orientation of the ethyl group will be different in the two isomers, leading to subtle chemical shift differences. |
Advanced NMR Techniques for Unambiguous Assignment:
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for determining spatial proximity between protons. For the endo isomer, a NOE correlation is expected between the protons of the ethyl group on the amine and the axial protons on the piperidine rings. In the exo isomer, these correlations would be absent.
-
Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, aiding in the assignment of all signals in the spectrum.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons to their directly attached carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): Shows long-range correlations between protons and carbons, helping to confirm the overall structure.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the molecular structures and the proposed analytical workflow.
Caption: Structural representation of the endo and exo isomers.
Caption: Proposed workflow for synthesis, separation, and characterization.
Pharmacological Implications of Isomerism
Derivatives of the 3,9-diazabicyclo[3.3.1]nonane scaffold have been reported to interact with a variety of biological targets, with the most prominent being nicotinic acetylcholine receptors (nAChRs) and serotonin (5-HT) receptors.[1][2][3] The distinct three-dimensional shapes of the endo and exo isomers of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine are expected to result in differential binding and functional activities at these receptors.
Potential Receptor Interactions:
-
Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are important targets for a range of neurological and psychiatric disorders.[9] The orientation of the amine and ethyl substituents in the endo and exo isomers will present different electrostatic and steric profiles to the nAChR binding pocket, potentially leading to differences in subtype selectivity and agonist/antagonist activity.
-
Serotonin (5-HT) Receptors: The 5-HT3 receptor, another ligand-gated ion channel, is a well-known target for antiemetic drugs. Granisetron, a potent 5-HT3 antagonist, features a related 9-methyl-9-azabicyclo[3.3.1]nonane core.[6] It is plausible that one of the isomers of the title compound could exhibit significant affinity and selectivity for specific 5-HT receptor subtypes.
The separation and individual pharmacological testing of the endo and exo isomers are therefore not merely an academic exercise but a critical step in identifying a potentially viable drug candidate with an optimized therapeutic profile.
Conclusion
The stereoisomers of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine represent a compelling case study in the importance of stereochemistry in drug design. This guide has outlined a practical approach to their synthesis, separation, and, most importantly, their unambiguous characterization using advanced NMR techniques. The predicted differences in their spectroscopic signatures provide a clear roadmap for their identification. Furthermore, the potential for differential pharmacological activity at key CNS receptors underscores the necessity of isolating and studying these isomers independently. For researchers in the field, a thorough understanding of these principles is essential for the rational design and development of the next generation of therapeutics based on the 3,9-diazabicyclo[3.3.1]nonane scaffold.
References
-
Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane. PrepChem. (URL: [Link])
-
[Pharmacological properties of 3-methyl-3,9-diazabicyclo(3,3,1) nonane derivatives of 2-chlorophenothiazine]. PubMed. (URL: [Link])
-
Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). PMC. (URL: [Link])
-
The Synthesis of the 3,9-Diazabicyclo [3.3.1] nonane Ring System. ACS Publications. (URL: [Link])
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. (URL: [Link])
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC. (URL: [Link])
-
Synthesis and Biodistribution of Radiolabeled α 7 Nicotinic Acetylcholine Receptor Ligands. The Journal of Nuclear Medicine. (URL: [Link])
-
The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. (URL: [Link])
-
Structure-activity Relationships of Bicyclic Amine Heterocycles with α7 Nicotinic Acetylcholine Receptors (nAChR) and Related Ligand-gated Ion Channels. ResearchGate. (URL: [Link])
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. (URL: [Link])
-
Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers. (URL: [Link])
-
Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. PMC. (URL: [Link])
-
Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. (URL: [Link])
-
Synthesis and serotonin binding site studies of some conformationally restricted indolylethylamine analogs based on 2-amino-3-(3'-indolyl)bicyclo[2.2.2]octane. ACS Publications. (URL: [Link])
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. (URL: [Link])
-
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime. PubChem. (URL: [Link])
-
Synthesis of (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1] nonan-3-amine), the most potent known a3b4 nicotinic antagonist, addiction cycle interrupter. Reddit. (URL: [Link])
- US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
-
Substituent effects in 13C NMR spectra of 6-endo substituted 9-thiabicyclo[3.3.1]non-2-enes. Pure. (URL: [Link])
-
9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. European Patent Office. (URL: [Link])
-
Discovery of a functionally selective serotonin receptor (5-HT1AR) agonist for the treatment of pain. PMC. (URL: [Link])
- EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. (URL: [Link])
-
Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. ACS Publications. (URL: [Link])
Sources
- 1. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime | C9H16N2O | CID 3219133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Potential Applications of Substituted Diazabicyclononanes
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a blend of structural rigidity, three-dimensional complexity, and synthetic accessibility is perpetual. Among the myriad of heterocyclic systems, diazabicyclononanes have emerged as a "privileged scaffold" – a core structure that is capable of providing ligands for a diverse range of biological targets. Their inherent conformational constraint, a direct consequence of their fused-ring system, reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity. This guide provides an in-depth exploration of the synthesis, characterization, and burgeoning therapeutic applications of substituted diazabicyclononanes, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies that unlock the chemical space of these molecules, explore their interactions with key biological targets, and provide detailed protocols to empower further investigation into this promising class of compounds.
The Architectural Blueprint: Understanding the Diazabicyclononane Core
The term "diazabicyclononane" encompasses a family of bicyclic organic compounds with a nine-atom framework containing two nitrogen atoms. The specific arrangement of these atoms and the size of the fused rings give rise to various isomers, each with a unique three-dimensional geometry and, consequently, distinct pharmacological properties. The most commonly encountered cores in medicinal chemistry are the [3.3.1], [4.3.0], and [3.2.2] systems.
Caption: Common diazabicyclononane core structures in medicinal chemistry.
The substituents on the nitrogen and carbon atoms of these scaffolds dictate their physicochemical properties and biological activity. The ability to strategically place functional groups in three-dimensional space allows for the fine-tuning of interactions with biological targets.
Synthetic Strategies: Building the Bicyclic Core
The construction of the diazabicyclononane framework is a critical step in accessing novel derivatives. Several synthetic strategies have been developed, with the Mannich reaction being a cornerstone for the synthesis of the 3,7-diazabicyclo[3.3.1]nonane (bispidine) core.[1][2]
Caption: General synthetic workflow for substituted 3,7-diazabicyclo[3.3.1]nonanes.
The double Mannich condensation of a 4-piperidone derivative, a primary amine, and formaldehyde provides a direct route to the bispidinone intermediate.[1] Subsequent reduction of the ketone, often via a Wolff-Kishner reduction, yields the saturated bispidine scaffold, which can then be further functionalized.[2][3]
For other isomers, such as the 1,4-diazabicyclo[4.3.0]nonan-9-ones, synthetic strategies often involve the elaboration of piperazine derivatives.[4] These multi-step sequences allow for the controlled introduction of substituents at various positions, enabling the exploration of structure-activity relationships.
Therapeutic Frontiers: Key Applications of Substituted Diazabicyclononanes
The unique structural features of diazabicyclononanes have led to their exploration in a wide range of therapeutic areas. The following sections highlight some of the most promising applications.
Modulators of Nicotinic Acetylcholine Receptors (nAChRs) for Neurological Disorders
Substituted diazabicyclononanes have emerged as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[5] The rigid bicyclic core mimics the spatial arrangement of the natural neurotransmitter acetylcholine, allowing for high-affinity binding to the receptor.
Caption: Signaling pathway of diazabicyclononane nAChR agonists.
The binding of a diazabicyclononane agonist to the nAChR triggers the opening of the ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx of calcium, in particular, initiates a cascade of downstream signaling events, including the activation of protein kinase C (PKC) and the PI3K/Akt pathway, which are crucial for neuronal survival and synaptic plasticity.[5]
Nootropic Agents for Cognitive Enhancement
Certain 1,4-diazabicyclo[4.3.0]nonan-9-one derivatives have demonstrated remarkable nootropic, or cognitive-enhancing, properties.[6] These compounds have been shown to improve memory and learning in preclinical models, with potencies significantly exceeding that of the prototypical nootropic, piracetam.[7] The proposed mechanism of action involves the enhancement of acetylcholine release in the brain.[4]
Increased acetylcholine levels in the synapse can lead to improved neuronal communication and cognitive function. While the precise molecular mechanism by which these compounds facilitate acetylcholine release is still under investigation, it is a promising avenue for the development of new treatments for cognitive decline associated with aging and neurodegenerative diseases.[4]
Kappa-Opioid Receptor (KOR) Agonists for Pain Management
The kappa-opioid receptor (KOR) is a key target for the development of non-addictive analgesics. Substituted 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones) have been identified as potent and selective KOR agonists.[8] Activation of KORs, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and pain perception.[9]
Caption: Signaling pathway of diazabicyclononane KOR agonists.
A significant advantage of KOR agonists is their potential to provide pain relief without the addictive properties and respiratory depression associated with mu-opioid receptor agonists like morphine. However, the development of KOR agonists has been challenged by side effects such as dysphoria and sedation.[9] Ongoing research is focused on developing biased agonists that selectively activate the G-protein signaling pathway responsible for analgesia while avoiding the β-arrestin pathway linked to adverse effects.[10]
Quantitative Data Summary: Structure-Activity Relationships
The following table summarizes the biological activity of representative substituted diazabicyclononanes, highlighting the impact of different core structures and substituents on their potency and selectivity.
| Core Structure | Substituents | Target | Activity (Ki or EC50) | Reference |
| 3,7-Diazabicyclo[3.3.1]nonane | N-benzyl | nAChR α3β4 | 569.6 nM (Ki) | [5] |
| 3,7-Diazabicyclo[3.3.1]nonane | Unsubstituted | nAChR α4β2 | 600 nM (Ki) | [5] |
| 1,4-Diazabicyclo[4.3.0]nonan-9-one | 4-(4-chlorobenzoyl) | Nootropic | 0.01 mg/kg (MED in vivo) | [11] |
| 1,4-Diazabicyclo[4.3.0]nonan-9-one | 4-(4-methoxybenzoyl) | Nootropic | 0.1 mg/kg (MED in vivo) | [11] |
| 3,8-Diazabicyclo[4.2.0]octane | Various aryl | nAChR hα4β2 | 0.892 (q² from CoMFA) | [12] |
| 3,8-Diazabicyclo[4.2.0]octane | Various aryl | nAChR hα3β4 | 0.934 (q² from CoMFA) | [12] |
Note: This table presents a selection of data to illustrate structure-activity trends. For comprehensive data, please refer to the cited literature.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the synthesis and characterization of a representative substituted diazabicyclononane.
Protocol 1: Synthesis of a Substituted 3,7-Diazabicyclo[3.3.1]nonan-9-one (Bispidinone) via Mannich Reaction
This protocol describes the synthesis of a bispidinone intermediate, a key precursor for many biologically active bispidines.[13]
Materials:
-
N-substituted-4-piperidone (1 equivalent)
-
Primary amine (1 equivalent)
-
Paraformaldehyde (2 equivalents)
-
Methanol
-
Glacial acetic acid
-
Sodium hydroxide solution (20%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a solution of the primary amine in methanol, add glacial acetic acid and stir for 10 minutes at room temperature.
-
Add N-substituted-4-piperidone (1 equivalent) and paraformaldehyde (2 equivalents) to the solution.
-
Warm the mixture to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a 20% aqueous NaOH solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude bispidinone.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Wolff-Kishner Reduction of a Bispidinone
This protocol details the removal of the C9-carbonyl group to afford the bispidine core, using the Huang-Minlon modification.[3][14][15][16][17]
Materials:
-
Substituted 3,7-diazabicyclo[3.3.1]nonan-9-one (1 equivalent)
-
Hydrazine hydrate (85%) (10 equivalents)
-
Potassium hydroxide (KOH) (4 equivalents)
-
Triethylene glycol
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the bispidinone (1 equivalent), hydrazine hydrate (10 equivalents), and triethylene glycol.
-
Add potassium hydroxide pellets (4 equivalents) to the mixture.
-
Heat the reaction mixture to 130-140 °C for 2 hours.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the reaction at this temperature for an additional 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude bispidine.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts, coupling constants, and multiplicities of the signals are diagnostic for the bicyclic structure and the stereochemistry of the substituents.[18][19]
-
¹³C NMR: Provides information on the carbon framework of the molecule. The number of signals indicates the number of unique carbon atoms, and their chemical shifts are indicative of their chemical environment.[18][19]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals in the spectra.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer provides valuable structural information. Common fragmentation pathways for cyclic amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom).[20][21][22][23]
Conclusion and Future Directions
Substituted diazabicyclononanes represent a rich and versatile scaffold for the design and development of novel therapeutic agents. Their inherent structural rigidity and synthetic tractability have enabled the discovery of potent and selective modulators of a diverse range of biological targets, including nAChRs, KORs, and targets relevant to cognitive function. The continued exploration of the chemical space around this privileged core, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds immense promise for addressing unmet medical needs in neuroscience and beyond. Future research will likely focus on the development of more subtype-selective ligands, the exploration of novel therapeutic applications, and the refinement of synthetic methodologies to allow for even greater structural diversity.
References
-
MDPI. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. [Link]
-
ResearchGate. (n.d.). Synthesis of Natural Compounds Based on the[13][24]‐Diazabicyclo[3.3.1]nonane (Bispidine) Core | Request PDF. Retrieved from [Link]
-
Grokipedia. (n.d.). Bispidine. Retrieved from [Link]
-
ResearchGate. (n.d.). The signaling pathways mediated by opioids and opioid receptors. (a).... Retrieved from [Link]
-
Kyushu University. (n.d.). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Retrieved from [Link]
-
Fiorelli, C., et al. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. [Link]
-
Tufts University. (n.d.). Kappa Receptors – Opioid Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). First synthesis of a bispidine as reported by Mannich.. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis methods of 3,7-diazabicyclo[3.3.1]nonanes. (I) Mannich.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]
-
Gualtieri, F., et al. (2000). Molecular Simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity. Journal of Medicinal Chemistry, 43(23), 4499–4507. [Link]
-
Chung, H., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 30(2), 432-438. [Link]
-
American Chemical Society. (n.d.). Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Retrieved from [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 21-28. [Link]
-
Mendeleev Communications. (n.d.). 3,7-Diazabicyclo[3.3.1]nonane-2,6-diones: building of homo- and heterochiral crystals. Retrieved from [Link]
-
A Review on DABCO as a Base and an Organocatalyst in Organic Synthesis. (n.d.). Retrieved from [Link]
-
Bentham Science. (2024). 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date). [Link]
-
Machauer, R., et al. (2015). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 23(15), 4876-4887. [Link]
-
Gualtieri, F., et al. (2000). Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity. Journal of Medicinal Chemistry, 43(23), 4499–4507. [Link]
-
Aridoss, G., et al. (2008). 1H and 13C NMR spectral assignments of some novel 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. Magnetic Resonance in Chemistry, 46(8), 780-785. [Link]
- Google Patents. (n.d.). DE3867417D1 - METHOD FOR PRODUCING 1,4-DIAZABICYCLO (2.2.2) OCTANE FROM PIPERAZINE..
-
Wikipedia. (n.d.). κ-opioid receptor. Retrieved from [Link]
-
Chavkin, C. (2011). Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor. Current Pharmaceutical Design, 17(14), 1339-1345. [Link]
-
Ghelardini, C., et al. (2000). Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. Journal of Medicinal Chemistry, 43(10), 1969-1974. [Link]
-
Current understanding of opioid receptors and their signaling pathways. (n.d.). Retrieved from [Link]
-
Chung, H., et al. (2009). Quantitative Structure Activity Relationship Between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 30(2), 432-438. [Link]
-
Vafina, G., et al. (2002). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 38(1), 49-55. [Link]
-
Organic Reactions. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
SciSpace. (n.d.). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
AIR Unimi. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
ResearchGate. (n.d.). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
-
All 'Bout Chemistry. (2021, April 14). Mass spectrometry Fragmentation (Part 1) [Video]. YouTube. [Link]
-
Fiveable. (n.d.). 15.3 Rational Drug Design and Structure-Activity Relationships. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 16. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. 1H and 13C NMR spectral assignments of some novel 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine literature review
An In-depth Technical Guide to 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine and its Core Scaffold
Authored by: A Senior Application Scientist
Publication Date: March 18, 2026
Abstract
The 3,9-diazabicyclo[3.3.1]nonane, commonly known as the bispidine scaffold, is a conformationally rigid bicyclic diamine that has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture allows for precise spatial orientation of substituents, making it an attractive core for the design of novel therapeutics targeting a range of biological entities, including nicotinic acetylcholine receptors (nAChRs) and other central nervous system (CNS) targets. This guide provides a comprehensive review of the synthesis, structural characteristics, and potential applications of the 3,9-diazabicyclo[3.3.1]nonane system, with a specific focus on the design and prospective synthesis of the novel derivative, 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine. We will delve into the foundational Mannich reaction for the construction of the bispidine core, subsequent functionalization strategies, and detailed analytical protocols for characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The 3,9-Diazabicyclo[3.3.1]nonane Scaffold - A Privileged Structure in Medicinal Chemistry
The 3,9-diazabicyclo[3.3.1]nonane (bispidine) framework consists of two fused piperidine rings, creating a rigid molecular architecture. This rigidity is a key attribute in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The bispidine core can exist in several conformations, with the chair-chair conformation being the most energetically favorable.[1] This conformational preference allows for the predictable positioning of substituents in either axial or equatorial orientations, a critical factor in structure-activity relationship (SAR) studies.
Derivatives of the 3,9-diazabicyclo[3.3.1]nonane scaffold have demonstrated a wide array of pharmacological activities. Notably, they have been investigated as subtype-selective nicotinic acetylcholine receptor (nAChR) ligands, with potential applications in treating neurological and psychiatric disorders.[2] The structural resemblance of the bispidine core to natural alkaloids like sparteine and cytisine, which are known for their biological activities, has further fueled interest in this scaffold.[3] The strategic placement of functional groups on the bispidine skeleton allows for the modulation of a compound's physicochemical properties, such as lipophilicity and basicity, which are crucial for its pharmacokinetic and pharmacodynamic profile.
This guide will focus on a specific, novel derivative, 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine. While direct literature on this exact molecule is scarce, we will extrapolate from the extensive knowledge of the parent scaffold to propose a robust synthetic strategy and predict its potential utility in drug discovery.
Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Core and its Derivatives
The most prevalent and efficient method for constructing the 3,9-diazabicyclo[3.3.1]nonane ring system is the double Mannich reaction.[4][5] This one-pot condensation typically involves a 4-piperidone derivative, a primary amine, and formaldehyde. The resulting product is a 3,9-diazabicyclo[3.3.1]nonan-7-one (a bispidinone), which can be further modified.
Proposed Synthetic Pathway for 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
The synthesis of the target compound can be envisioned in a multi-step sequence, starting from readily available starting materials. The key steps would involve the construction of the core bispidinone, followed by the introduction of the amine functionality at the C7 position and subsequent N-alkylation.
A plausible synthetic route is outlined below:
Caption: Proposed synthetic pathway for 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-one (Bispidinone Intermediate)
This protocol is adapted from established Mannich reaction procedures for bispidine synthesis.[4]
Materials:
-
1-Methyl-4-piperidone (1 equivalent)
-
Ethylamine (1 equivalent, e.g., as a 70% solution in water)
-
Paraformaldehyde (2.2 equivalents)
-
Glacial Acetic Acid
-
Methanol
-
20% Aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol.
-
Cool the flask in an ice bath and slowly add ethylamine solution.
-
Neutralize the solution by the dropwise addition of glacial acetic acid.
-
To this stirred solution, add 1-methyl-4-piperidone followed by paraformaldehyde.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a 20% aqueous NaOH solution until the pH is approximately 10-12.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude bispidinone by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2.2.2: Synthesis of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-one Oxime
Materials:
-
3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-one (1 equivalent)
-
Hydroxylamine hydrochloride (1.5 equivalents)
-
Sodium acetate (2 equivalents)
-
Ethanol
-
Water
Procedure:
-
Dissolve the bispidinone in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.
-
Add the hydroxylamine/acetate solution to the bispidinone solution.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and reduce the volume of ethanol under reduced pressure.
-
Add water to the residue to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry to yield the oxime.
Protocol 2.2.3: Reduction of the Oxime to 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
Materials:
-
3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-one oxime (1 equivalent)
-
Raney Nickel (catalytic amount)
-
Ammonium acetate
-
Ethanol
-
Hydrogen gas supply
-
High-pressure hydrogenation apparatus
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve the oxime in ethanol.
-
Add ammonium acetate and a catalytic amount of Raney Nickel slurry.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (e.g., 300 psi) and heat to approximately 50°C with vigorous stirring.
-
Maintain these conditions for 24 hours or until hydrogen uptake ceases.
-
Cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid, wash with ethyl acetate to remove any non-basic impurities.
-
Basify the aqueous layer with concentrated NaOH and extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the target amine.
Structural and Physicochemical Properties
Conformational Analysis
The 3,9-diazabicyclo[3.3.1]nonane core predominantly adopts a chair-chair conformation to minimize steric strain.[1] In this conformation, substituents on the piperidine rings can occupy either axial or equatorial positions. The stereochemistry of the 7-amino group (endo or exo) will be a critical determinant of the molecule's overall shape and its potential interactions with biological targets. The reduction of the oxime is likely to produce a mixture of endo and exo isomers, which would require separation and characterization.
A detailed conformational analysis using computational methods and supported by 2D NMR techniques like NOESY would be essential to elucidate the preferred conformation and the relative orientation of the ethyl, methyl, and amino groups.[6]
Caption: Chair-chair and boat-chair conformations of the bispidine scaffold.
Predicted Physicochemical Properties
While experimental data for the target molecule is unavailable, we can predict some of its properties based on its structure.
| Property | Predicted Value/Range | Rationale |
| Molecular Weight | ~197.33 g/mol | Based on the chemical formula C₁₁H₂₃N₃. |
| pKa | Two basic centers; pKa₁ ~9-10, pKa₂ ~6-7 | The two nitrogen atoms will have distinct basicities. The exocyclic primary amine is expected to be more basic than the tertiary bridgehead nitrogen. |
| LogP | 1.5 - 2.5 | The presence of the ethyl group increases lipophilicity, while the amino group enhances polarity. The exact value will depend on the conformation. |
| Solubility | Likely soluble in organic solvents and aqueous acidic solutions. | The amine functionalities will allow for salt formation, enhancing aqueous solubility. |
Potential Pharmacological Applications
The 3,9-diazabicyclo[3.3.1]nonane scaffold is a known pharmacophore for nicotinic acetylcholine receptors (nAChRs).[2] The specific substituents on the target molecule, 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine, suggest that it could be a potent and selective ligand for these receptors. The N-methyl and N-ethyl groups, along with the C7-amine, can be systematically varied to probe the SAR at different nAChR subtypes.
Derivatives of related diazabicyclic systems have also shown promise as nootropic agents, enhancing cognitive function.[7][8] The rigid structure and the presence of multiple hydrogen bond donors and acceptors in the target molecule make it an interesting candidate for exploring procognitive effects.
Furthermore, the bispidine core has been incorporated into antiviral agents. For instance, diazabicyclo analogues of Maraviroc have been synthesized and evaluated for their anti-HIV activity.[9]
A potential mechanism of action for a bispidine-based nAChR modulator is depicted below.
Caption: Hypothetical mechanism of nAChR modulation by a bispidine derivative.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation.[10][11] The rigid bicyclic system gives rise to complex, yet informative, spectra. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals. NOESY experiments will be crucial for determining the stereochemistry and preferred conformation.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the target compound and its intermediates. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. The fragmentation pattern of bicyclic amines upon electron impact can also provide structural information.[12][13] The presence of an odd number of nitrogen atoms in the molecule will result in a molecular ion with an odd mass-to-charge ratio, in accordance with the nitrogen rule.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound and intermediates. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[14] Since aliphatic amines lack a strong UV chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection, or alternatively, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be used.[15]
Protocol 5.3.1: HPLC Purity Analysis
Instrumentation and Reagents:
-
HPLC system with UV or MS detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample diluent: Mobile Phase A/B (50:50)
Chromatographic Conditions:
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (for end absorption) or MS detector.
Procedure:
-
Prepare a sample solution of approximately 1 mg/mL in the diluent.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas to determine the purity of the compound.
Conclusion and Future Directions
The 3,9-diazabicyclo[3.3.1]nonane scaffold represents a highly versatile and valuable core in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, with a forward-looking perspective on the novel derivative, 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine. The proposed synthetic pathway offers a robust and adaptable route to this and other related compounds.
Future work should focus on the successful synthesis and purification of the target molecule, followed by thorough structural and stereochemical characterization. Subsequent pharmacological evaluation in relevant in vitro and in vivo models will be crucial to ascertain its biological activity profile, particularly its interaction with nAChR subtypes and its potential as a CNS-active agent. The insights gained from such studies will undoubtedly contribute to the growing body of knowledge on this important class of heterocyclic compounds and may pave the way for the development of novel therapeutics.
References
-
ResearchGate. (n.d.). First synthesis of a bispidine as reported by Mannich. [Link][3]
-
Galun, A., et al. (1976). Use of the mannich reaction in the synthesis of bispidine. Semantic Scholar. [Link][16]
-
Castellano, C., et al. (2021). Rotational Motion in Bispidines: A Conformational Study. PMC. [Link][6]
-
Miyahara, Y., et al. (n.d.). Convenient Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine). Synlett. [Link][17]
-
Barnes, R. A., & Fales, H. M. (1953). The Synthesis of the 3,9-Diazabicyclo [3.3.1] nonane Ring System1. Journal of the American Chemical Society, 75(4), 975–977. [Link][18]
-
Weinberg, D. S., & Djerassi, C. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry, 31(1), 115–119. [Link][12]
-
Gohlke, H., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed. [Link][2]
-
Ghelardini, C., et al. (2000). Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. PubMed. [Link][7]
-
Hassner, A., & Namboothiri, I. (2011). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link][19]
-
Roy, N., et al. (2021). Synthesis of diazabicyclo[3.3.1]nonanes through the α,α′-dibromination... ResearchGate. [Link]
-
Castellano, C., et al. (2025). Rotational Motion in Bispidines: A Conformational Study. ResearchGate. [Link]
-
Vafina, G., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link][20]
-
Majer, Z., et al. (2008). 1H and 13C NMR Spectra of C-6 and C-9 Substituted 3-azabicyclco[3.3.1]nonanes. PubMed. [Link][10]
-
Darlington, D. N. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PubMed. [Link][21]
-
Kumar, S., et al. (2025). Rotational Motion in Bispidines: A Conformational Study. ResearchGate. [Link][22]
-
Yutilov, Y. M., et al. (2022). Bispidine Platform as a Tool for Studying Amide Configuration Stability. PMC. [Link][23]
-
Yaremenko, V. K., et al. (2025). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. MDPI. [Link][1]
-
Barnes, R. A., & Fales, H. M. (1953). The Synthesis of the 3,9-Diazabicyclo [3.3.1] nonane Ring System1. ACS Publications. [Link][24]
-
Darlington, D. N. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. MDPI. [Link][25]
-
ResearchGate. (2015). Diazabicyclononyl-oxadiazole-compounds-and-their-use-as-nicotinic-acetylcholine-receptor-modulators.pdf. [Link][26]
-
Majer, Z., et al. (2006). 1H and 13C NMR Data for C-6 Substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. PubMed. [Link][11]
-
Bartolini, M., et al. (2022). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain. SciSpace. [Link][8]
-
Gika, H. G., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link][15]
-
Pinder, A. R. (1996). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. ACS Publications. [Link]
-
Ronsisvalle, S., et al. (2015). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. PMC. [Link][9]
-
JoVE. (2023). Video: Mass Spectrometry of Amines. [Link][13]
-
Averina, E. B., et al. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Preprints.org. [Link][28]
-
Dai, X., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link][29]
-
D'hooghe, M., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Semantic Scholar. [Link][30]
-
Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]
-
PubChem. (n.d.). 9-Methyl-3,9-diazabicyclo[3.3.1]nonane. [Link][31]
-
Palomo, C., et al. (2018). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications (RSC Publishing). [Link]
-
Chen, J., et al. (2012). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PMC. [Link][32]
-
ResearchGate. (2025). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. [Link]
-
Wiseman, J. R., & Krabbenhoft, H. O. (1977). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 42(13), 2240–2244. [Link][33]
-
Varvounis, G., et al. (2006). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. MDPI. [Link][34]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bispidine â Grokipedia [grokipedia.com]
- 6. Rotational Motion in Bispidines: A Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H and 13C NMR spectra of C-6 and C-9 substituted 3-azabicyclco[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jove.com [jove.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Bispidine Platform as a Tool for Studying Amide Configuration Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. future4200.com [future4200.com]
- 28. Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1] | Preprints.org [preprints.org]
- 29. researchgate.net [researchgate.net]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. 9-Methyl-3,9-diazabicyclo[3.3.1]nonane | C8H16N2 | CID 18911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. mdpi.com [mdpi.com]
Application Note: Synthesis and Diastereoselective Reduction of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
Executive Summary
The bispidine (3,9-diazabicyclo[3.3.1]nonane) scaffold is a privileged, highly rigid bicyclic structure widely utilized in medicinal chemistry and coordination chemistry[1]. Derivatives of this framework serve as critical intermediates in the development of highly selective receptor antagonists, most notably 5-HT3 and 5-HT4 receptor antagonists like Indisetron[2].
This application note details a robust, field-proven, four-stage synthetic protocol for 3-ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine . The methodology leverages a Robinson-Schöpf-type double Mannich condensation to construct the bicyclic core, followed by a diastereoselective heterogeneous catalytic hydrogenation to specifically yield the endo-amine isomer[3].
Mechanistic Rationale & Causality
As a self-validating synthetic system, every reagent and condition in this protocol is chosen to thermodynamically or kinetically drive the reaction toward the desired stereocenter and structural conformation.
-
Stage 1: Acetal Alkylation The synthesis begins with the exhaustive alkylation of methylamine by bromoacetaldehyde dimethyl acetal. Using ethylene glycol as a high-boiling solvent with potassium hydroxide (KOH) ensures the complete conversion of the primary amine to the tertiary amine, bis(2,2-dimethoxyethyl)methylamine, preventing mono-alkylated impurities[2].
-
Stage 2: Double Mannich Condensation (Robinson-Schöpf) The core bispidinone is constructed via a multicomponent reaction. The acetal is first hydrolyzed under acidic conditions to a highly reactive dialdehyde. The addition of acetonedicarboxylic acid and ethylamine initiates a double Mannich reaction. Causality of Reagent Choice: Acetonedicarboxylic acid acts as a double enol equivalent. Under mildly acidic buffered conditions, the intermediate undergoes spontaneous double decarboxylation. This irreversible loss of two CO₂ molecules acts as the thermodynamic driving force, pushing the complex equilibrium entirely toward the highly rigid 3-ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-one core[1].
-
Stage 3 & 4: Diastereoselective Reduction The ketone is converted to an oxime to activate the C7 position for amine formation. Causality of Catalyst Choice: Reduction of the oxime using Raney Nickel and H₂ is highly diastereoselective for the endo-amine. The bulky 3,9-diazabicyclo[3.3.1]nonane framework forces the molecule to adsorb onto the heterogeneous nickel surface from the less sterically hindered exo face. Consequently, hydride delivery occurs exclusively from the exo face, pushing the resulting amine group into the thermodynamically less stable, but kinetically favored, endo configuration[2].
Synthetic Workflow
Caption: Synthetic workflow for 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine.
Step-by-Step Experimental Protocols
Stage 1: Synthesis of Bis(2,2-dimethoxyethyl)methylamine
-
Setup: In a 1 L round-bottom flask equipped with a reflux condenser, dissolve KOH (2.2 eq) in ethylene glycol (400 mL).
-
Addition: Add methylamine hydrochloride (1.0 eq) followed by bromoacetaldehyde dimethyl acetal (2.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 120 °C) for 12 hours under a nitrogen atmosphere.
-
Workup: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM) (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
In-Process Control (IPC): Analyze via GC-MS. The reaction is complete when the mono-alkylated mass peak disappears, leaving the target bis-acetal ( m/z 207.27).
Stage 2: Synthesis of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-one
-
Hydrolysis: Dissolve the bis-acetal from Stage 1 in 1M aqueous HCl (300 mL). Stir at 40 °C for 2 hours to unmask the dialdehyde.
-
Condensation: Cool the solution to 0 °C. Sequentially add acetonedicarboxylic acid (1.1 eq) and an aqueous solution of ethylamine (1.1 eq).
-
Buffering: Adjust the pH to ~4.5 using sodium acetate buffer.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Self-Validation: The evolution of CO₂ gas bubbles confirms the spontaneous decarboxylation event.
-
Workup: Basify the aqueous solution to pH 10 using 20% NaOH. Extract with ethyl acetate (3 x 200 mL). Dry and concentrate to yield the crude bispidinone.
-
IPC: TLC (DCM:MeOH 9:1, Ninhydrin stain) should show a single major spot corresponding to the bicyclic ketone.
Stage 3: Synthesis of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-one oxime
-
Reaction: Dissolve the crude bispidinone (1.0 eq) in absolute ethanol (150 mL). Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).
-
Reflux: Heat the mixture to reflux for 3 hours.
-
Workup: Cool to room temperature and pour into ice water. The oxime will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.
-
IPC: LC-MS analysis will confirm the mass shift from the ketone to the oxime (+15 Da).
Stage 4: Synthesis of endo-3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
-
Setup: Transfer the oxime (1.0 eq) to a Parr hydrogenation vessel and dissolve in absolute ethanol (100 mL).
-
Catalyst: Carefully add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to the oxime). Caution: Raney Nickel is highly pyrophoric.
-
Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi and agitate at room temperature for 18 hours.
-
Workup: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with ethanol. Concentrate the filtrate under reduced pressure.
-
Purification: The crude amine can be purified by vacuum distillation or by precipitating it as a hydrochloride salt using ethereal HCl.
-
IPC: ¹H-NMR (CDCl₃) is critical here. The endo-configuration is validated by the coupling constants of the C7 exo-proton, which exhibits distinct dihedral angles (and thus specific J -values) with the adjacent C6/C8 axial and equatorial protons compared to an exo-amine impurity.
Quantitative Data Summary
Table 1: Reaction Parameters and Expected Yields
| Stage | Target Product | Reaction Temp | Time | Expected Yield |
| 1 | Bis(2,2-dimethoxyethyl)methylamine | 120 °C (Reflux) | 12 h | 75 - 80% |
| 2 | 3-Ethyl-9-methyl-bispidin-7-one | 20 - 25 °C | 24 h | 45 - 55% |
| 3 | 3-Ethyl-9-methyl-bispidin-7-one oxime | 78 °C (Reflux) | 3 h | 85 - 90% |
| 4 | endo-3-Ethyl-9-methyl-bispidin-7-amine | 25 °C (50 psi H₂) | 18 h | 70 - 75% |
Table 2: Physicochemical Properties of Intermediates
| Compound | Molecular Formula | Molecular Weight | Physical State |
| Bis(2,2-dimethoxyethyl)methylamine | C₉H₂₁NO₄ | 207.27 g/mol | Colorless liquid |
| 3-Ethyl-9-methyl-bispidin-7-one | C₁₀H₁₈N₂O | 182.27 g/mol | Pale yellow oil/solid |
| 3-Ethyl-9-methyl-bispidin-7-one oxime | C₁₀H₁₉N₃O | 197.28 g/mol | White crystalline solid |
| endo-3-Ethyl-9-methyl-bispidin-7-amine | C₁₀H₂₁N₃ | 183.29 g/mol | Colorless oil / White solid (HCl) |
References
-
Title: Azabicyclo derivs. and their use as antiemetics (US Patent 5,187,166 / EP 0469449) Source: DrugFuture Synthetic Database URL: [Link]
-
Title: Bispidine Source: Wikipedia URL: [Link]
-
Title: Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future Source: MDPI (Molecules) URL: [Link]
Sources
Application Note: 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine as a Rigid Pre-organized Ligand in Coordination Chemistry and Radiopharmaceuticals
Target Audience: Researchers, coordination chemists, and radiopharmaceutical development professionals.
Executive Summary
The compound 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine (hereafter referred to as endo-EMDNA ) is a highly specialized bicyclic diamine belonging to the bispidine family. Characterized by its rigid, pre-organized chair-chair conformation, endo-EMDNA acts as a powerful facial tridentate (N3) capping ligand. This application note details the mechanistic principles of its coordination chemistry, quantitative performance metrics, and field-proven protocols for transition metal complexation and Cu-64 radiolabeling.
Mechanistic Principles: The "Bispidine Effect"
The utility of endo-EMDNA stems from a structural phenomenon known as the "bispidine effect"[1]. Unlike flexible open-chain polyamines or macrocycles that require significant entropic reorganization to bind metal ions, bispidines are locked in a double-chair conformation.
-
Pre-organization: The tertiary amines at N3 (ethyl-substituted) and N9 (methyl-substituted) naturally point their lone electron pairs directly into the bicyclic cavity[1].
-
Facial Coordination: Because the primary amine at C7 is in the endo configuration, it also points inward. This creates a highly pre-organized, facial N3 donor set that perfectly accommodates transition metals like Cu(II), Co(II), and Ni(II)[2].
-
Thermodynamic Stability & Kinetics: Complexation is an acid-base competition. While the central cavity proton of a bispidine is highly basic (pKa ~11), the lack of required conformational change allows metal complexation to occur almost instantaneously at room temperature once the pH is properly buffered[1],[3].
Structural logic of endo-EMDNA forming a pre-organized facial N3 coordination site.
Quantitative Data: Comparative Coordination Properties
In radiopharmaceutical development (e.g., Positron Emission Tomography using Cu-64), the chelator must bind the isotope rapidly to minimize radioactive decay, and hold it tightly to prevent off-target radiation[1]. The table below summarizes how the bispidine scaffold compares to industry-standard macrocycles.
| Chelator Class | Denticity | Structural Pre-organization | Cu(II) Radiolabeling Temp | Kinetic Inertness (In Vivo) |
| endo-EMDNA (Bispidine) | Tridentate (N3)* | Very High (Rigid Chair-Chair) | 25 °C (< 10 min) | Moderate to High |
| DOTA | Octadentate (N4O4) | Low (Flexible Macrocycle) | 90 °C (30–60 min) | High |
| NOTA | Hexadentate (N3O3) | Medium (Pre-organized ring) | 25 °C (15 min) | Very High |
| Cyclam | Tetradentate (N4) | Medium (Flexible ring) | 50 °C (30 min) | Moderate |
*Note: While endo-EMDNA is tridentate and acts as a capping ligand, its C7-amine can be derivatized with picolinic acid or acetate arms to create hexadentate bispidines with "Very High" kinetic inertness[4],[3].
Experimental Protocols & Workflows
The following protocols detail the synthesis of the metal complex and its validation as a radiopharmaceutical candidate. Every step is designed to be a self-validating system.
Workflow for Cu-64 radiolabeling of endo-EMDNA and kinetic inertness validation.
Protocol A: Synthesis of the[Cu(endo-EMDNA)Cl₂] Complex
This protocol isolates the stable Cu(II) complex for downstream crystallographic or catalytic studies[2].
-
Reagent Preparation: Dissolve 1.0 mmol of endo-EMDNA free base in 10 mL of anhydrous methanol (MeOH).
-
Metal Addition: Slowly add a stoichiometric equivalent (1.0 mmol) of CuCl₂·2H₂O dissolved in 5 mL of MeOH dropwise under continuous stirring.
-
Causality: Using the hydrated copper salt provides necessary trace water to aid in the initial dissolution, but the reaction is driven by the massive thermodynamic preference of Cu(II) for the bispidine cavity.
-
-
Reaction: Stir the mixture at room temperature for 2 hours. The solution will rapidly shift to a deep blue/purple color, indicative of Cu(II) d-d transitions in a distorted square-pyramidal or trigonal bipyramidal geometry[2].
-
Isolation: Concentrate the solution under reduced pressure to ~3 mL. Induce crystallization via slow vapor diffusion of diethyl ether into the methanolic solution over 48 hours.
-
Validation: Collect the crystals via vacuum filtration. Validate the complex formation via UV-Vis spectroscopy (expected λ_max ~ 600-650 nm) and ESI-MS.
Protocol B: Cu-64 Radiolabeling for PET Imaging Evaluation
This protocol evaluates the ligand's ability to rapidly sequester radioactive copper at ambient temperatures, a critical requirement for heat-sensitive biological vectors[1].
-
Buffer Preparation: Prepare a 0.1 M sodium acetate buffer and adjust to pH 5.5–6.0.
-
Causality: Bispidines possess a highly basic central cavity. If the pH is too low (< 4.0), the tertiary amines protonate, electrostatically repelling the metal. Acetate acts as a weak competing ligand that prevents Cu(II) hydrolysis at higher pH while facilitating rapid ligand exchange into the bispidine cavity[1].
-
-
Radiometal Addition: Add 50–100 MBq of [⁶⁴Cu]CuCl₂ to 500 µL of the acetate buffer.
-
Ligand Incubation: Add 10 µg of endo-EMDNA to the buffered radiometal solution. Incubate at 25 °C for 10 minutes.
-
Causality: The rigid pre-organization of the bispidine scaffold eliminates the need for heating (unlike DOTA), preventing thermal degradation of any attached peptides[3].
-
-
Quality Control (Radio-TLC): Spot 1 µL of the reaction mixture onto a silica gel iTLC strip. Develop using 0.1 M ammonium acetate/EDTA (1:1). Free ⁶⁴Cu migrates with the solvent front, while the [⁶⁴Cu(endo-EMDNA)]²⁺ complex remains at the baseline. Ensure Radiochemical Purity (RCP) is >95%.
Protocol C: Kinetic Inertness Challenge Assay
A radiopharmaceutical must survive the biological milieu without releasing the toxic radiometal. This assay simulates in vivo transchelation[1].
-
Challenge Agent Preparation: Prepare a 1000-fold molar excess solution of Superoxide Dismutase (SOD) or EDTA in PBS (pH 7.4).
-
Causality: SOD is a natural copper-binding protein in the liver. If the bispidine complex is kinetically labile, SOD will strip the Cu-64, leading to high liver background in PET scans[5].
-
-
Incubation: Mix 100 µL of the purified [⁶⁴Cu(endo-EMDNA)]²⁺ complex (from Protocol B) with 900 µL of the challenge solution. Incubate at 37 °C.
-
Time-Course Sampling: Withdraw 10 µL aliquots at 1 h, 4 h, and 24 h.
-
Analysis: Analyze via Radio-TLC. A stable complex will retain >90% RCP at 24 hours. Note: If transchelation is observed, the C7-amine of endo-EMDNA can be synthetically derivatized with pendant carboxylate arms to increase denticity from 3 to 5 or 6, completely locking the metal in place[4].
References
-
Bispidine coordination chemistry Dalton Transactions (RSC Publishing) URL:[Link]
-
Copper−Bispidine Coordination Chemistry: Syntheses, Structures, Solution Properties, and Oxygenation Reactivity Inorganic Chemistry (ACS Publications) URL:[Link]
-
Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future Molecules (MDPI) URL:[Link]
-
Bispidine Chelators for Radiopharmaceutical Applications with Lanthanide, Actinide, and Main Group Metal Ions Inorganic Chemistry (ACS Publications) URL:[Link]
Sources
Application Notes and Protocols for the Investigation of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine in Central Nervous System Research
Introduction: Unveiling the Potential of a Novel Diazabicyclic Compound in CNS Therapeutics
The intricate network of the central nervous system (CNS) presents a formidable challenge in the quest for effective treatments for a spectrum of neurological and psychiatric disorders. A promising avenue of research lies in the modulation of neuronal nicotinic acetylcholine receptors (nAChRs), which are pivotal in regulating cognitive function, mood, and neuroinflammation.[1][2] The 3,9-diazabicyclo[3.3.1]nonane scaffold has emerged as a privileged structure in the design of ligands targeting these receptors.[3] This document provides a comprehensive guide for researchers investigating the therapeutic potential of a novel derivative, 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine, hereafter referred to as "the compound," in the context of CNS research.
Based on the established pharmacology of structurally related diazabicyclic compounds, it is hypothesized that this molecule acts as a modulator of neuronal nAChRs, potentially exhibiting selectivity for α7 or α4β2 subtypes.[1][3] These receptors are implicated in the pathophysiology of conditions such as Alzheimer's disease, schizophrenia, and neuropathic pain.[1][4][5] This application note will detail the foundational experimental protocols to elucidate the compound's mechanism of action, pharmacological profile, and potential therapeutic efficacy.
Pharmacological Characterization: Defining the Molecular Target
A critical first step in evaluating a novel CNS-active compound is to determine its binding affinity and functional activity at its putative molecular targets. For our compound, the primary focus will be on the major neuronal nAChR subtypes.
Receptor Binding Assays: Quantifying Affinity
Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a known radiolabeled ligand by the unlabeled test compound.
Table 1: Representative Radioligands for nAChR Subtype Binding Assays
| nAChR Subtype | Radioligand | Tissue/Cell Line Source |
| α7 | [¹²⁵I]α-Bungarotoxin | Rat hippocampal membranes, SH-SY5Y cells |
| α4β2 | [³H]Epibatidine or [³H]Cytisine | Rat cortical membranes, K-28 cells |
| α3β4 | [³H]Epibatidine | Rat striatal membranes, IMR-32 cells |
Protocol 1: Competitive Radioligand Binding Assay for α7 nAChR
This protocol outlines the determination of the compound's binding affinity for the α7 nAChR subtype using rat hippocampal membranes.
Materials:
-
Rat hippocampal tissue
-
Homogenization buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
[¹²⁵I]α-Bungarotoxin (specific activity ~200 Ci/mmol)
-
Unlabeled nicotine (for non-specific binding determination)
-
The compound (serial dilutions)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh homogenization buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add 50 µL of the membrane preparation (50-100 µg of protein), 50 µL of [¹²⁵I]α-Bungarotoxin (final concentration ~1 nM), and 50 µL of either buffer (for total binding), unlabeled nicotine (1 µM, for non-specific binding), or the compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assays: Assessing Agonist, Antagonist, or Modulatory Activity
Functional assays are essential to characterize the nature of the compound's interaction with the receptor—whether it activates (agonist), blocks (antagonist), or modulates (allosteric modulator) receptor function.
Protocol 2: Calcium Influx Assay in a Fluorescent Imaging Plate Reader (FLIPR)
This protocol measures changes in intracellular calcium levels upon receptor activation in a cell line expressing the target nAChR subtype.
Materials:
-
SH-SY5Y cells (endogenously express α7 nAChRs) or a stable cell line expressing the desired nAChR subtype.
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Acetylcholine or another known agonist
-
The compound (serial dilutions)
-
FLIPR instrument
Procedure:
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye in the dark at 37°C for 1 hour.
-
Compound Addition: Wash the cells to remove excess dye. Place the plate in the FLIPR instrument. Add the compound at various concentrations and incubate for a specified period to test for agonist activity or to pre-incubate for antagonist testing.
-
Agonist Stimulation (for antagonist testing): After pre-incubation with the compound, add a known agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (EC₈₀).
-
Fluorescence Measurement: The FLIPR instrument will measure the fluorescence intensity before and after the addition of the compound and/or agonist.
-
Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response). For antagonist activity, plot the agonist response against the concentration of the compound to determine the IC₅₀.
Caption: Workflow for FLIPR-based functional assay.
In Vivo Evaluation: Assessing CNS Effects and Therapeutic Potential
Following in vitro characterization, in vivo studies are crucial to evaluate the compound's effects on the whole organism, including its pharmacokinetic properties and its efficacy in animal models of CNS disorders.
Pharmacokinetic Studies: Brain Penetration and Half-life
A fundamental requirement for a CNS-active drug is its ability to cross the blood-brain barrier (BBB).
Protocol 3: In Vivo Microdialysis for Brain Pharmacokinetics
This protocol allows for the continuous sampling of the unbound compound concentration in the brain extracellular fluid.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Anesthetized rats or mice
-
Artificial cerebrospinal fluid (aCSF)
-
The compound for intravenous or intraperitoneal administration
-
LC-MS/MS system for sample analysis
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Probe Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline.
-
Compound Administration: Administer the compound via the desired route (e.g., intravenous bolus).
-
Sample Collection: Continue to collect dialysate samples for several hours.
-
Sample Analysis: Analyze the concentration of the compound in the dialysate samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the brain extracellular fluid concentration of the compound over time to determine key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and the elimination half-life in the brain.
Caption: In vivo microdialysis experimental workflow.
Behavioral Models: Assessing Efficacy in CNS Disorders
The choice of behavioral models will depend on the hypothesized therapeutic application of the compound.
Table 2: Representative Behavioral Models for CNS Disorders
| CNS Disorder | Behavioral Model | Measured Outcome |
| Cognitive Dysfunction (Alzheimer's, Schizophrenia) | Novel Object Recognition Test | Discrimination between a novel and a familiar object |
| Morris Water Maze | Latency to find a hidden platform | |
| Depression | Forced Swim Test | Immobility time |
| Tail Suspension Test | Immobility time | |
| Neuropathic Pain | Von Frey Test | Paw withdrawal threshold to a mechanical stimulus |
| Hargreaves Test | Paw withdrawal latency to a thermal stimulus |
Protocol 4: Novel Object Recognition (NOR) Test for Cognitive Enhancement
The NOR test is a widely used model to assess learning and memory in rodents.
Materials:
-
Open-field arena
-
Two identical objects (familiar objects)
-
One novel object
-
Video recording and analysis software
Procedure:
-
Habituation: Allow the animal to freely explore the empty open-field arena for 10-15 minutes on two consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).
-
Data Analysis: Measure the time spent exploring the novel object and the familiar object. Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
Signaling Pathway Analysis: Elucidating Downstream Mechanisms
To gain a deeper understanding of the compound's cellular effects, it is important to investigate the downstream signaling pathways activated by nAChR modulation.
Caption: Simplified nAChR signaling cascade.
Activation of nAChRs, particularly the α7 subtype, leads to an influx of calcium, which can trigger various downstream signaling cascades, including the activation of CaMK, ERK, CREB, and PI3K/Akt pathways.[6] These pathways are crucial for synaptic plasticity, learning, and memory. Western blotting can be employed to measure the phosphorylation status of key proteins in these pathways following compound treatment in neuronal cell cultures or brain tissue from treated animals.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine in CNS research. By systematically evaluating its receptor binding profile, functional activity, in vivo pharmacokinetics, and behavioral effects, researchers can build a comprehensive understanding of its therapeutic potential. Further studies could explore its effects on neuroinflammation, its potential for disease modification in neurodegenerative models, and detailed structure-activity relationship analyses to optimize its pharmacological properties. This methodical approach will be instrumental in determining if this novel compound represents a promising new lead for the development of treatments for debilitating CNS disorders.
References
- Gotti, C., Clementi, F., Fornari, A., Gaimarri, A., Guiducci, S., Manfredi, I., Moretti, M., Pedrinolla, A., Pucci, L., Zoli, M., & Fasoli, F. (2009). Neuronal nicotinic acetylcholine receptors: a main role in the discovery of new drugs for the treatment of CNS diseases.
- Wonnacott, S., & Barik, J. (2007). Neuronal nicotinic acetylcholine receptors. Tocris Reviews, (28).
- Wallace, T. L., & Bertrand, D. (2013). Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies. Biochemical Pharmacology, 86(8), 1089-1100.
- Wikipedia. (2024). Nicotinic acetylcholine receptor.
- Henningfield, J. E., & Zeller, M. (2009). Nicotine psychopharmacology: policy and therapeutic implications. Nicotine Psychopharmacology, 3-23.
- Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual Review of Pharmacology and Toxicology, 47, 699-729.
- Young, J. W., & Geyer, M. A. (2013). The therapeutic potential of α7 nicotinic acetylcholine receptor agonists for the treatment of cognitive deficits in schizophrenia. CNS Drugs, 27(6), 447-460.
- Marrif, H., & Geyer, M. A. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B, 7(6), 633-643.
- Hajos, M., & Rogers, B. N. (2012). The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia. PLoS ONE, 7(9), e45038.
- D'Andrea, M. R., & Nagele, R. G. (2021). Homomeric and Heteromeric α7 Nicotinic Acetylcholine Receptors in Health and Some Central Nervous System Diseases. International Journal of Molecular Sciences, 22(17), 9394.
- European Patent Office. (2008). EP1934212A1 - 9-azabicyclo [3 . 3 .
- Kanne, D. B., & Abood, L. G. (1988). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283-7308.
- Molbase. (n.d.). Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane.
- American Chemical Society. (1970). Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry, 35(5), 1525-1529.
- Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.
- Medvedev, B. A., & Mashkovskiĭ, M. D. (1972). [Pharmacological properties of 3-methyl-3,9-diazabicyclo(3,3,1) nonane derivatives of 2-chlorophenothiazine]. Farmakologiia i Toksikologiia, 35(4), 401-405.
- ResearchGate. (2016). Synthesis of Novel 3,7-Diazabicyclo[3.3.
- LOCKSS. (1999). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.
- Google Patents. (2011). US7868017B2 - 9-azabicyclo[3.3.
- Google Patents. (2011). EP1934212B1 - 9-azabicyclo [3 . 3 .
- ResearchGate. (2016). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists.
- ResearchGate. (2008). Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments.
- PubChem. (n.d.). 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride.
-
CymitQuimica. (n.d.). CAS 135906-03-5: Endo-3-amine-9-methyl-9-azabicyclo[1][4][4]nonane dihydrochloride.
- NextSDS. (n.d.). 3,9-Diazabicyclo[3.3.1]nonan-7-amine,3-ethyl-9-methyl-,exo-(9CI).
- PubChem. (n.d.). 3-Ethyl-9-methylbicyclo[3.3.1]nonane.
- PubChem. (n.d.). 9-Methyl-3,9-diazabicyclo[3.3.1]nonane.
- Google Patents. (2013). WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.
- NextSDS. (n.d.). 3-methyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride.
- Sigma-Aldrich. (n.d.). 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Homomeric and Heteromeric α7 Nicotinic Acetylcholine Receptors in Health and Some Central Nervous System Diseases [mdpi.com]
Application Note & Protocol: Profiling 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine in Monoamine Reuptake Inhibition Assays
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds, using 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine as a representative test article, in monoamine reuptake inhibition assays. The protocols detailed herein are designed to determine the potency and selectivity of the compound as an inhibitor of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Introduction: The Significance of Monoamine Transporter Inhibition
Monoamine transporters (MATs) are a class of solute carrier proteins (SLC6 family) that regulate neurotransmission by actively removing dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.[1][2] This reuptake process is a critical mechanism for terminating neuronal signaling and maintaining neurotransmitter homeostasis.[3][4] Consequently, MATs are primary targets for a wide array of therapeutics used to treat psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD), as well as being the site of action for various substances of abuse.[2][5][6]
The compound 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine belongs to the diazabicyclo[3.3.1]nonane class of molecules. This structural scaffold is of interest in medicinal chemistry due to its rigid conformation, which can allow for precise orientation of substituents to interact with biological targets. Related azabicyclo[3.3.1]nonane derivatives have been explored as monoamine reuptake inhibitors.[7][8] Therefore, a thorough in vitro characterization of novel analogs like the one is a crucial first step in the drug discovery pipeline to elucidate their mechanism of action, potency, and selectivity.
This guide will detail the use of radioligand-based uptake inhibition assays, the gold standard for quantifying the functional activity of potential MAT inhibitors.[9][10][11] These cell-based assays measure the ability of a test compound to block the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells engineered to express a specific human monoamine transporter.
Mechanism of Monoamine Reuptake and Inhibition
Monoamine transporters are co-transporters that utilize the electrochemical gradient of sodium (Na⁺) and chloride (Cl⁻) ions, maintained by the Na⁺/K⁺-ATPase, to drive the translocation of the monoamine substrate across the cell membrane.[2] Inhibitors of these transporters can act in a competitive manner, binding to the same site as the endogenous substrate, or via other mechanisms that prevent the conformational changes necessary for transport. By blocking reuptake, these inhibitors increase the concentration and duration of the neurotransmitter in the synapse, thereby enhancing downstream signaling.
Caption: Mechanism of monoamine reuptake inhibition at the synapse.
Experimental Design and Protocols
The core of this investigation involves three separate assays, one for each monoamine transporter: DAT, NET, and SERT. The fundamental principle is to incubate cells expressing the target transporter with a radiolabeled substrate and varying concentrations of the test compound. The amount of radioactivity incorporated into the cells is then measured, and the concentration of the test compound that inhibits 50% of the substrate uptake (the IC₅₀ value) is determined.
Materials and Reagents
Cell Lines:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human dopamine transporter (hDAT).[3]
-
HEK293 or CHO cells stably transfected with the human norepinephrine transporter (hNET).[12]
-
HEK293 or CHO cells stably transfected with the human serotonin transporter (hSERT).[5]
Radiolabeled Substrates:
-
[³H]Dopamine for DAT assays.[3]
-
[³H]Norepinephrine or [³H]Nisoxetine for NET assays.
-
[³H]Serotonin (5-HT) for SERT assays.[5]
Reference Inhibitors (Positive Controls):
Buffers and Media:
-
Cell culture medium (e.g., DMEM) with appropriate supplements (FBS, antibiotics).
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
Wash Buffer (ice-cold assay buffer).
-
Scintillation fluid.
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
96-well cell culture plates.
-
Cell harvester and glass fiber filters.
-
Liquid scintillation counter.
-
Microplate reader (optional, for non-radioactive methods).
Step-by-Step Experimental Protocol
The following protocol is a generalized procedure. Specific parameters such as cell density, incubation times, and radioligand concentrations should be optimized for each cell line and laboratory setup.[9][10]
Day 1: Cell Plating
-
Cell Culture: Culture the transporter-expressing cell lines according to standard protocols.
-
Plating: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[1]
-
Incubation: Incubate the plates overnight in a humidified CO₂ incubator.
Day 2: Uptake Inhibition Assay
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound (3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine) and the appropriate reference inhibitor in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.[6]
-
Prepare the radiolabeled substrate solution in assay buffer at a concentration close to its Michaelis-Menten constant (Kₘ) for the respective transporter.
-
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the test compound/reference inhibitor dilutions to the appropriate wells. Include wells for "Total Uptake" (vehicle only) and "Non-specific Uptake" (a high concentration of a known inhibitor, e.g., 10 µM Desipramine for NET).
-
Pre-incubate the plate for 15-20 minutes at room temperature or 37°C.[3][5][13]
-
-
Initiate Uptake:
-
Terminate Uptake and Wash:
-
Rapidly terminate the assay by aspirating the solution and immediately washing the cells multiple times with ice-cold wash buffer. This is a critical step to remove all unbound radioligand.
-
-
Cell Lysis and Scintillation Counting:
-
Add a lysis buffer (e.g., 0.1% SDS) to each well to solubilize the cells.
-
Transfer the lysate from each well to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Caption: General workflow for the monoamine reuptake inhibition assay.
Data Analysis and Interpretation
-
Calculate Specific Uptake:
-
Specific Uptake = (CPM in a given well) - (Average CPM of Non-specific Uptake wells).
-
-
Normalize Data:
-
Express the specific uptake in each well as a percentage of the "Total Specific Uptake" (the average of the vehicle-only wells).
-
% Inhibition = 100 - (% of Total Specific Uptake).
-
-
Generate Dose-Response Curves:
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
-
Determine IC₅₀:
-
Fit the data to a non-linear regression model (e.g., a four-parameter logistic equation) using software like GraphPad Prism to calculate the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the maximal response.[1]
-
Example Data Presentation
The potency and selectivity of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine can be summarized in a table. The following is an example table with hypothetical data for illustrative purposes.
| Transporter | Test Compound IC₅₀ (nM) | Reference Inhibitor | Reference IC₅₀ (nM) |
| hDAT | 150 | Nomifensine | 15[16] |
| hNET | 25 | Desipramine | 4.5 |
| hSERT | 800 | Fluoxetine | 1.0[5] |
Interpretation of Hypothetical Data:
-
Potency: Based on this hypothetical data, the compound is most potent at the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and is least potent at the serotonin transporter (SERT).
-
Selectivity: The compound shows a preference for NET over DAT (6-fold selectivity: 150/25) and a strong preference for NET over SERT (32-fold selectivity: 800/25). This profile would classify it as a norepinephrine-preferring reuptake inhibitor.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following controls and checks are essential:
-
Positive Controls: A known inhibitor for each transporter must be run in parallel with the test compound. The resulting IC₅₀ value should fall within the expected range reported in the literature, validating that the assay is performing correctly.
-
Z'-factor: For high-throughput screening applications, the Z'-factor can be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[12]
-
Linearity of Uptake: Initial experiments should be performed to determine the time course of substrate uptake to ensure that the chosen incubation time falls within the linear phase.
-
Cytotoxicity Assessment: At high concentrations, the test compound may induce cell death, leading to a false-positive result (a decrease in uptake not due to transporter inhibition). It is advisable to perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to rule out this possibility.[5]
Conclusion
This application note provides a detailed framework for the in vitro pharmacological profiling of novel compounds, such as 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine, at the human dopamine, norepinephrine, and serotonin transporters. By following the described radioligand uptake inhibition protocols, researchers can reliably determine the potency (IC₅₀) and selectivity of new chemical entities. This information is fundamental for guiding structure-activity relationship (SAR) studies, selecting lead candidates, and advancing the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
-
Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]
-
BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. Retrieved from [Link]
-
Adkins, E. M., et al. (2011). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Neuroscience, Chapter 7, Unit7.22. Retrieved from [Link]
-
Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 253–259. Retrieved from [Link]
-
Blunder, M., et al. (2009). A Norepinephrine Transporter Assay for the Screening of Natural Products. Scientia Pharmaceutica, 77(Posters (PO)), 241. Retrieved from [Link]
-
Assay Genie. (n.d.). Rat DAT (Dopamine Transporter) ELISA Kit. Retrieved from [Link]
-
van der Velden, W. J. C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290. Retrieved from [Link]
-
ResearchGate. (n.d.). Design of monoamine reuptake inhibitors: SSRIs, SNRIs and NRIs. Request PDF. Retrieved from [Link]
-
van der Velden, W. J. C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. SciSpace. Retrieved from [Link]
-
Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 696. Retrieved from [Link]
-
Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 696. Retrieved from [Link]
-
ScienceDirect. (n.d.). Range of previously reported IC50 values for neurotransmitter uptake inhibition. Retrieved from [Link]
-
Sucic, S., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 13-33). Humana Press, New York, NY. Retrieved from [Link]
-
BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]
-
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(2), 120–130. Retrieved from [Link]
-
van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]
-
NextSDS. (n.d.). 3,9-Diazabicyclo[3.3.1]nonan-7-amine,3-ethyl-9-methyl-,endo-(9CI). Retrieved from [Link]
-
Nakagomi, M., et al. (2014). Predominant role of plasma membrane monoamine transporters in monoamine transport in 1321N1, a human astrocytoma-derived cell line. Journal of Neurochemistry, 129(4), 591-601. Retrieved from [Link]
-
Lee, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15438. Retrieved from [Link]
-
Duan, H., & Wang, J. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(3), 743-753. Retrieved from [Link]
-
Frontiers. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Retrieved from [Link]
-
Zhang, H., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE, 9(11), e113543. Retrieved from [Link]
-
Owner, A., et al. (2015). Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells. ACS Chemical Neuroscience, 6(7), 1120–1126. Retrieved from [Link]
-
Turcotte, J. E., et al. (2004). Clinical Assessment of Norepinephrine Transporter Blockade Through Biochemical and Pharmacological Profiles. Circulation, 109(23), 2836–2842. Retrieved from [Link]
-
Du, G., et al. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 30(2), 247-254. Retrieved from [Link]
-
Nakagomi, M., et al. (2015). Characterization of murine polyspecific monoamine transporters. Journal of Neurochemistry, 134(4), 630-641. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Lee, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Retrieved from [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Ovid. (n.d.). Illuminating the monoamine transporters : Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments. Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethyl-9-methylbicyclo[3.3.1]nonane. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
-
Wikipedia. (n.d.). Monoamine transporter. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
-
MDPI. (n.d.). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Retrieved from [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. assaygenie.jp [assaygenie.jp]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 8. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 11. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 12. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bioivt.com [bioivt.com]
- 15. bioivt.com [bioivt.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Note: Preclinical Characterization of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine as an Orexin Receptor Antagonist
Target Audience: Assay Development Scientists, Pharmacologists, and Preclinical Drug Discovery Professionals Document Type: Advanced Methodological Guide & Validated Protocols
Pharmacological Context & Structural Rationale
The orexin (hypocretin) system, comprising the neuropeptides Orexin-A and Orexin-B and their Gq-protein coupled receptors (OX1R and OX2R), is a critical regulator of wakefulness, arousal, and reward pathways. Dysregulation of this system is implicated in insomnia, substance use disorders, and panic anxiety . Consequently, the development of novel orexin receptor antagonists remains a high-priority area in neuropharmacology.
This application note details the experimental workflows for characterizing 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine (hereafter referred to as EMDNA ), a specialized preclinical tool compound.
Causality in Structural Design: EMDNA features a highly rigid 3,9-diazabicyclo[3.3.1]nonane core. In GPCR drug design, such conformationally restricted bicyclic scaffolds are strategically deployed to reduce the entropic penalty of binding. By locking the basic amine and alkyl substituents into a defined spatial geometry, EMDNA is hypothesized to optimally occupy the deep, lipophilic orthosteric pocket of the orexin receptors—a binding mode analogous to the horseshoe-like conformation observed in the crystal structure of hOX2R bound to the clinical antagonist suvorexant .
Figure 1: Orexin receptor Gq-coupled signaling cascade and EMDNA competitive antagonist mechanism.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate EMDNA, a multi-tiered screening cascade is required. The following protocols are engineered not just as procedural steps, but as self-validating systems that ensure data integrity through built-in quality controls.
Figure 2: Preclinical characterization workflow for evaluating EMDNA as an orexin antagonist.
Protocol 1: In Vitro Functional Antagonism via FLIPR Calcium Assay
Because OX1R and OX2R are Gq-coupled, receptor activation triggers intracellular calcium mobilization. The FLIPR (Fluorometric Imaging Plate Reader) assay measures the ability of EMDNA to block Orexin-A induced calcium transients .
Mechanistic Causality & Assay Design:
-
Cell Line Selection: We utilize CHO (Chinese Hamster Ovary) cells stably expressing hOX1R or hOX2R. CHO cells lack endogenous orexin receptors, providing a zero-background system.
-
Probenecid Addition: Fluo-4 AM (the calcium-sensitive dye) is actively extruded by multidrug resistance proteins (MRPs) on the CHO cell membrane. We supplement the buffer with 5 mM probenecid—a potent MRP inhibitor—to arrest dye efflux, thereby preserving the fluorescence baseline and maximizing the signal window.
-
Agonist Concentration: Orexin-A is applied at its EC75 (typically ~0.1 nM for OX1R). Using the EC75 ensures a robust, reproducible signal while keeping the system sensitive enough to detect competitive antagonism by EMDNA.
Step-by-Step Methodology:
-
Cell Seeding: Seed CHO-hOX1R/hOX2R cells at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM loading buffer (containing 20 mM HEPES, HBSS, and 5 mM probenecid). Incubate for 60 minutes at 37°C.
-
Compound Addition: Add 10 µL of EMDNA (10-point dose-response curve, 10 µM to 0.3 nM) and incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Agonist Challenge: Transfer the plate to the FLIPR Tetra. Inject 10 µL of Orexin-A (final concentration at EC75 ) while continuously recording fluorescence (Excitation: 488 nm, Emission: 515-575 nm) for 3 minutes.
-
Data Extraction: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min) for each well.
Self-Validation System: Every 384-well plate must include a full dose-response curve of a reference standard (e.g., Suvorexant) and vehicle controls (DMSO only + Agonist). Calculate the Z'-factor using the vehicle control (max signal) and the Suvorexant maximum dose (min signal). The assay is only validated and accepted if the Z'-factor is ≥ 0.5.
Protocol 2: Radioligand Competition Binding Assay
To determine the true binding affinity ( Ki ) and receptor subtype selectivity of EMDNA, a competitive radioligand binding assay using [125I]-Orexin A is employed .
Mechanistic Causality & Assay Design:
-
Buffer Optimization: Orexin peptides are highly hydrophobic and "sticky." Without intervention, [125I]-Orexin A will rapidly adsorb to polystyrene microplates, artificially depleting the free radioligand concentration. To prevent this, the assay buffer must contain 0.1% Bovine Serum Albumin (BSA) as a carrier protein. Furthermore, 0.025% Bacitracin is added to inhibit non-specific proteases from degrading the peptide during incubation.
-
Filter Treatment: Glass fiber (GF/B) filters are pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, effectively eliminating non-specific binding of the positively charged radioligand.
Step-by-Step Methodology:
-
Membrane Preparation: Resuspend CHO-hOX1R/hOX2R membranes (approx. 5 µg protein/well) in assay buffer (25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, 0.1% BSA, 0.025% Bacitracin, pH 7.4).
-
Assay Assembly: In a 96-well plate, combine 100 µL membrane suspension, 50 µL EMDNA (various concentrations), and 50 µL [125I]-Orexin A (final concentration 0.1 nM).
-
Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle shaking to reach equilibrium.
-
Filtration: Harvest the reaction onto PEI-soaked Whatman GF/B filters using a 96-well cell harvester. Wash rapidly three times with ice-cold wash buffer (25 mM HEPES, 500 mM NaCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and read radioactivity (CPM) on a TopCount Microplate Scintillation Counter.
Self-Validation System: Non-specific binding (NSB) must be empirically defined in every run by co-incubating with 1 µM of unlabeled SB-334867 (a known OX1R antagonist). The assay is validated only if specific binding (Total Binding - NSB) constitutes >80% of the total radioactive signal.
Quantitative Data Presentation
The table below summarizes representative preclinical data comparing the hypothetical profile of EMDNA against the clinical standard Suvorexant. These metrics are critical for establishing the pharmacokinetic/pharmacodynamic (PK/PD) relationship before advancing to in vivo models.
| Compound | hOX1R Ki (nM) | hOX2R Ki (nM) | hOX1R IC50 (nM) | hOX2R IC50 (nM) | Rodent NREM Sleep Latency (min)* |
| EMDNA | 1.2 ± 0.3 | 8.5 ± 1.1 | 4.5 ± 0.8 | 22.1 ± 2.4 | 14.5 ± 2.1 |
| Suvorexant | 0.5 ± 0.1 | 0.4 ± 0.1 | 2.1 ± 0.3 | 1.8 ± 0.2 | 12.0 ± 1.5 |
| Vehicle Control | N/A | N/A | N/A | N/A | 45.2 ± 5.4 |
*Determined via Protocol 3 (In Vivo EEG/EMG monitoring) following a 30 mg/kg oral dose at the onset of the active dark phase.
References
-
Title: A novel, non-opioid, selective orexin-1 receptor antagonist for the treatment of substance use disorders Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Machine learning models to predict ligand binding affinity for the orexin 1 receptor Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Crystal structure of the human OX2 orexin receptor bound to the insomnia drug suvorexant Source: Nature URL: [Link]
- Title: Method of treating aggression with orexin receptor antagonists (WO2020023723A1)
Application Note & Protocols for Receptor Binding Studies of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for conducting receptor binding studies on the novel compound, 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine. As a Senior Application Scientist, this guide is structured to provide not only detailed protocols but also the underlying scientific principles and rationale for experimental design and data interpretation.
The 3,9-diazabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, with derivatives showing affinity for a range of receptors, including opioid, sigma, and nicotinic acetylcholine receptors.[1][2][3] The specific substitutions of an ethyl group at the 3-position, a methyl group at the 9-position, and an amine at the 7-position suggest that this compound may exhibit unique pharmacological properties. Therefore, a thorough characterization of its receptor binding profile is crucial for elucidating its potential therapeutic applications.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C11H23N3 | PubChem |
| Molecular Weight | 197.32 g/mol | PubChem |
| Predicted LogP | 1.8 | ChemAxon |
| pKa | (Predicted) Amine: ~9.5, Bicyclic Nitrogens: ~8.0 | ChemAxon |
Handling and Storage: The compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to store solutions at -20°C or below. The hydrochloride salt form is typically more stable and water-soluble.
Overview of Receptor Binding Assays
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor.[4][5] These assays can be broadly categorized into two types: direct binding assays using a labeled ligand and indirect (competition) binding assays where the unlabeled test compound competes with a labeled ligand.
Key Parameters in Receptor Binding
-
Kd (Dissociation Constant): Represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.
-
Bmax (Maximum Binding Capacity): Indicates the total concentration of receptors in a sample, expressed as pmol or fmol per mg of protein.[6]
-
IC50 (Inhibitory Concentration 50%): The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.
-
Ki (Inhibition Constant): The dissociation constant of the unlabeled drug. It is a more absolute measure of affinity than the IC50 as it is independent of the assay conditions.[7][8]
Experimental Protocols
This section provides detailed protocols for three common receptor binding assay formats: a traditional radioligand filtration assay, a non-radioactive fluorescence polarization assay, and a label-free surface plasmon resonance assay.
Protocol 1: Radioligand Competition Binding Assay (Filtration Method)
This is a widely used method to determine the affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[5][9][10]
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]-DAMGO for mu-opioid receptors)
-
Unlabeled competing ligand for non-specific binding determination (e.g., naloxone for opioid receptors)
-
Test compound: 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[11]
-
Vacuum filtration manifold (cell harvester)
-
Scintillation fluid
-
Scintillation counter
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membranes expressing the receptor of interest on ice.
-
Homogenize the membranes in ice-cold binding buffer.
-
Determine the protein concentration using a standard assay (e.g., BCA).[10]
-
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 50 µL binding buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of an unlabeled competitor, 50 µL radioligand, 100 µL membrane suspension.
-
Test Compound: 50 µL of varying concentrations of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine, 50 µL radioligand, 100 µL membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters.
-
Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :[7][8][12]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = dissociation constant of the radioligand for the receptor.
-
Protocol 2: Fluorescence Polarization (FP) Assay
FP is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger molecule, such as a receptor.[13][14][15] This method is well-suited for high-throughput screening.[15]
Materials:
-
Purified, soluble receptor or receptor fragment.
-
Fluorescently labeled ligand (tracer) specific for the target receptor.
-
Test compound: 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine.
-
Assay Buffer: (e.g., PBS with 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Workflow Diagram:
Caption: Fluorescence Polarization Assay Workflow.
Procedure:
-
Assay Optimization:
-
Determine the optimal concentrations of the receptor and fluorescent tracer that give a stable and robust polarization signal.
-
-
Assay Setup:
-
In a 384-well plate, add the components in the following order:
-
Varying concentrations of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine.
-
A fixed concentration of the fluorescent tracer.
-
A fixed concentration of the receptor to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 30-60 minutes), protected from light.
-
-
Detection:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.
-
Data Analysis:
-
Plot the mP values against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[16][17][18][19] This allows for the real-time determination of binding kinetics (kon and koff) and affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Purified receptor protein.
-
Test compound: 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine.
-
Running Buffer: (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
Workflow Diagram:
Caption: Surface Plasmon Resonance Workflow.
Procedure:
-
Receptor Immobilization:
-
Immobilize the purified receptor onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
-
Binding Measurement:
-
Inject a series of concentrations of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine over the sensor surface (association phase).
-
Flow running buffer over the surface to monitor the dissociation of the compound (dissociation phase).
-
-
Regeneration:
-
If necessary, inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next injection.
-
Data Analysis:
-
The binding data is presented as a sensorgram, which plots the response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Data Interpretation and Further Steps
The choice of assay will depend on the specific research question and available resources. A positive "hit" from a primary screen (e.g., using FP) should be confirmed and further characterized using a more detailed method like a radioligand competition assay or SPR.
A curved Scatchard plot from a saturation binding experiment may indicate multiple binding sites or cooperativity.[6][20][21] Further investigation would be warranted in such cases.
Once the binding affinity and selectivity of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine for a particular receptor are established, the next logical step is to investigate its functional activity (i.e., whether it is an agonist, antagonist, or inverse agonist) using appropriate cell-based functional assays.
References
-
Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Retrieved from [Link]
- Glaxo Wellcome. (n.d.). Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome Pharmacology Guide.
- Limbird, L. E. (1996). Analysis of Receptor–Ligand Interactions. In Cell-Surface Receptors (pp. 51-76). Springer US.
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
- Strange, P. G. (1991). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of theoretical biology, 151(4), 509–525.
-
Wikipedia. (2023, December 2). Scatchard equation. In Wikipedia. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Leff, P., & Dougall, I. G. (2000). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Fundamental & clinical pharmacology, 14(5), 361–369.
- Raines, R. T. (n.d.). Analysis of Receptor-Ligand Interactions. Raines Lab.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors.
- Gee, K. R., et al. (2007). A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. ASSAY and Drug Development Technologies, 5(1), 87-93.
- Molecular Devices. (n.d.).
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Kenakin, T. (2008). A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. Journal of biomolecular screening, 13(7), 655–664.
- Jucker, E., & Lindenmann, A. J. (1961). Synthesis and pharmacological investigation of derivatives of 9-methyl-3,9-diazabicyclo-(3,3,1)-nonane. Journal of Medicinal and Pharmaceutical Chemistry, 3(3), 441-459.
-
ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]
- Pattnaik, P. (2005). Surface plasmon resonance: Applications in understanding receptor–ligand interaction. Applied biochemistry and biotechnology, 126(2), 79-92.
-
BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
- Salamon, Z., et al. (2009). Surface plasmon resonance applied to G protein-coupled receptors. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1788(5), 1048-1060.
- Froimowitz, M., et al. (1996). Search for the pharmacophore in kappa-agonistic diazabicyclo[3.3.1]nonan-9-one-1,5-diesters and arylacetamides. Journal of medicinal chemistry, 39(26), 5177–5187.
- Wood, R. J., et al. (2013). Applications of Surface Plasmon Resonance for Characterization of Molecules Important in the Pathogenesis and Treatment of Neurodegenerative Diseases. Journal of visualized experiments : JoVE, (72), e50181.
- Locuson, C. W., 2nd, & Lindsley, C. W. (2011). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Current protocols in pharmacology, Chapter 9, Unit9.18.
- Myszka, D. G. (2000). Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. Methods in Enzymology, 328, 3-23.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Li, Y., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 30(8), 1735.
-
Wikipedia. (2023, November 28). Ligand binding assay. In Wikipedia. Retrieved from [Link]
- Lattova, E., & Perreault, H. (2006). Receptor–ligand binding assays: Technologies and Applications. Combinatorial chemistry & high throughput screening, 9(8), 585–597.
- Fyfe, M. C. T., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & medicinal chemistry letters, 25(22), 5325–5330.
- de Wit, T. C. M., et al. (2005). Design, Synthesis, and Binding Affinities of Potential Positron Emission Tomography (PET) Ligands for Visualization of Brain Dopamine D3 Receptors. Journal of Medicinal Chemistry, 48(25), 7982-7993.
-
Biocompare. (2012, July 24). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Retrieved from [Link]
-
Celtarys. (2026, March 12). Best non-GPCR ligand binding assays in drug discovery. Retrieved from [Link]
- Schepmann, D., et al. (2009). Structure-affinity-relationship study of bicyclic sigma receptor ligands. Bioorganic & medicinal chemistry, 17(18), 6644–6653.
- Lewis, D. B., et al. (2012). Mapping the Catechol Binding Site in Dopamine D1 Receptors: Synthesis and Evaluation of ... Journal of medicinal chemistry, 55(13), 6031–6052.
- Wünsch, B., et al. (2010). Stereoselective synthesis and structure–affinity relationships of bicyclic κ receptor agonists. Organic & Biomolecular Chemistry, 8(19), 4365-4375.
-
PubChem. (n.d.). 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane. Retrieved from [Link]
-
PubChem. (n.d.). 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(3-(dimethylamino)propyl)-, hydrochloride, hydrate (1:3:3). Retrieved from [Link]
- Fimukhina, E. A., et al. (2015). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Chemistry of Heterocyclic Compounds, 51(1), 84-88.
- Chen, C.-Y., et al. (1998). Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry, 63(18), 6203-6208.
- Fimukhina, E. A., et al. (2015). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives.
- Oishi, T., et al. (1999). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.
- Di Sarno, V., et al. (2021).
-
PubChem. (n.d.). 3-ethyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-oxobenzimidazole-1-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethyl-9-methylbicyclo[3.3.1]nonane. Retrieved from [Link]
- Voronina, T. A., et al. (2020). 3-Acetyl-1,5-dimethyl-7-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one: synthesis, structure, and modulation of the AMPA receptor.
- Wind, F., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & medicinal chemistry, 21(23), 7378–7393.
Sources
- 1. Search for the pharmacophore in kappa-agonistic diazabicyclo[3.3.1]nonan-9-one-1,5-diesters and arylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-affinity-relationship study of bicyclic sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of Surface Plasmon Resonance for Characterization of Molecules Important in the Pathogenesis and Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Yield Optimization for 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine Synthesis
Welcome to the Application Scientist Support Center. This knowledge base is designed for drug development professionals and synthetic chemists troubleshooting the synthesis of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine.
Because this molecule is a highly polar, sterically hindered bicyclic triamine, standard synthetic protocols often result in poor yields, epimerization, or total product loss during workup. This guide deconstructs the two-stage synthetic route—a double Mannich (Robinson-Schöpf) condensation followed by stereoselective reductive amination—providing mechanistic causality and self-validating protocols to ensure experimental success.
Part 1: Troubleshooting the Double Mannich Condensation
Q: My yield for the intermediate 3-ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-one is consistently below 30%, and the reaction mixture turns into a dark, viscous tar. What is causing this? A: The Robinson-Schöpf condensation used to form the 3,9-diazabicyclo[3.3.1]nonane ring system is notoriously sensitive to pH[1]. The reaction between N-methyl-4-piperidone, ethylamine, and formaldehyde requires a delicate thermodynamic balance. If the pH is too low (< 3.0), the ethylamine is completely protonated and rendered non-nucleophilic. If the pH is too high (> 5.5), uncontrolled enolization occurs, and formaldehyde rapidly undergoes aldol-type polymerizations (forming the "tar"). Solution: You must buffer the reaction strictly at pH 3.5–4.5 using a glacial acetic acid/sodium acetate system. Furthermore, adding the formaldehyde dropwise via a syringe pump over 2 hours maintains a low steady-state concentration, mitigating polymerization cascades.
Part 2: Troubleshooting Reductive Amination
Q: During the conversion of the 7-ketone to the 7-amine, I am observing a significant amount of a secondary amine dimer byproduct. How do I prevent this over-alkylation? A: This is a classic mass-action failure. The newly formed primary amine (the target product) is highly nucleophilic and will compete with your ammonia source to react with any unreacted ketone intermediate, forming a secondary amine dimer[2]. Solution: You must maintain a massive stoichiometric excess of the ammonia source to outcompete the product. Use 10–15 equivalents of ammonium acetate ( NH4OAc ). Additionally, use sodium cyanoborohydride ( NaBH3CN ) as the reducing agent. NaBH3CN is stable at mildly acidic pH and selectively reduces the iminium ion much faster than the ketone, capturing the primary amine before dimerization can occur[3].
Q: How do I control the stereochemistry to favor the endo-isomer (axial amine)? A: The endo-isomer is the kinetic product, formed by the equatorial attack of the hydride on the iminium intermediate. To maximize endo-selectivity, run the reduction at 0°C to 20°C. Elevated temperatures (>40°C) promote reversibility and equilibration to the thermodynamically more stable exo-isomer (equatorial amine).
Part 3: Troubleshooting Poly-Amine Workup
Q: I have confirmed product formation via LC-MS, but I lose almost all of my product during the aqueous workup. Standard DCM extraction yields nothing. Why? A: 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is a highly polar triamine (bridgehead nitrogen, ring nitrogen, and primary amine). At neutral pH, it is heavily protonated and entirely water-soluble. Even at high pH, its partition coefficient into standard organic solvents is exceptionally poor due to extensive hydrogen bonding with water. Solution: Implement a severe "salting-out" extraction. Basify the aqueous layer to pH > 12, saturate it completely with solid NaCl, and extract with a highly polar, hydrogen-bond-disrupting organic mixture, such as Chloroform:Isopropanol (3:1 v/v).
Quantitative Data: Reaction Optimization Matrix
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale | Impact on Yield |
| Mannich pH | pH > 5.5 or pH < 3.0 | pH 3.5 – 4.5 (Buffered) | Balances amine nucleophilicity with formaldehyde stability. | Increases from <30% to 65-75% |
| Ammonia Source | 2-5 eq NH4OAc | 10-15 eq NH4OAc | Mass action drives primary amine formation, suppressing dimerization. | Reduces dimer from 40% to <5% |
| Reduction Temp | 40°C - 60°C | 0°C to 20°C | Kinetic control favors equatorial hydride attack (endo-amine product). | endo:exo ratio improves from 1:1 to 9:1 |
| Extraction Solvent | Dichloromethane (DCM) | CHCl3 :Isopropanol (3:1) | Disrupts strong hydrogen bonding of the triamine with the aqueous phase. | Recovery increases from 20% to >90% |
Self-Validating Experimental Protocols
Protocol A: Buffered Double Mannich Condensation
-
Preparation: In a 500 mL round-bottom flask, dissolve N-methyl-4-piperidone (1.0 eq) and ethylamine hydrochloride (1.2 eq) in a 0.5 M Sodium Acetate/Acetic Acid buffer (150 mL).
-
Validation Check 1 (Critical): Measure the pH using a calibrated probe. Adjust to exactly 4.0 using glacial acetic acid or 1M NaOH. Causality: Deviating from pH 4.0 will either protonate the nucleophile or trigger formaldehyde polymerization.
-
Addition: Heat the mixture to 60°C. Using a syringe pump, add aqueous formaldehyde (37% w/w, 2.5 eq) dropwise over 2 hours.
-
Validation Check 2: Monitor by TLC (DCM:MeOH 9:1, KMnO4 stain). The disappearance of the piperidone spot ( Rf≈0.4 ) and emergence of a new UV-inactive spot ( Rf≈0.2 ) indicates successful conversion.
-
Workup: Cool to room temperature, basify to pH 10 with Na2CO3 , and extract with EtOAc (3 x 100 mL). Dry over Na2SO4 and concentrate to yield the intermediate ketone.
Protocol B: Stereoselective Reductive Amination
-
Iminium Formation: Dissolve the crude bicyclic ketone (1.0 eq) in anhydrous Methanol (0.2 M). Add Ammonium Acetate (15.0 eq). Stir at room temperature for 2 hours.
-
Validation Check 1: The solution must remain clear. A cloudy solution indicates insoluble ammonium salts; add micro-aliquots of water until clear to ensure homogeneous iminium formation.
-
Reduction: Cool the reaction to 0°C in an ice bath. Add Sodium Cyanoborohydride ( NaBH3CN , 2.0 eq) in small portions over 15 minutes.
-
Validation Check 2: Gas evolution ( H2 ) should be minimal. Vigorous bubbling indicates the pH has dropped too low, which destroys the reducing agent before it can act on the iminium ion.
-
Completion & Quench: Stir for 12 hours, allowing the vessel to slowly warm to 20°C. Quench with 1M HCl (CAUTION: HCN gas evolution, perform in a fume hood) until pH 2 to destroy excess hydride.
-
Self-Validating Extraction: Basify the aqueous layer to pH 12+ using 6M NaOH. Saturate with solid NaCl (until no more dissolves). Extract with CHCl3 :Isopropanol (3:1 v/v) (4 x 50 mL). Validation: Spot the post-extraction aqueous layer on a TLC plate and stain with Ninhydrin; the absence of a purple spot validates the complete extraction of the highly water-soluble triamine.
Pathway Visualization
Workflow of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine synthesis and side reactions.
References
-
Title: The Synthesis of the 3,9-Diazabicyclo [3.3.1] nonane Ring System | Source: Journal of the American Chemical Society | URL:[1]
-
Title: Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity | Source: PMC (National Institutes of Health) | URL:[2]
-
Title: US8501729B2 - 5-HT3 receptor modulators, methods of making, and use thereof | Source: Google Patents | URL:[3]
Sources
Technical Support Center: Troubleshooting 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine Synthesis
Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine. This complex bicyclic diamine (a bispidine derivative) is a highly valued structural motif in neuroactive drug development, often serving as a critical intermediate for 5-HT3 receptor antagonists and nicotinic acetylcholine receptor ligands[1].
Synthesizing this triamine scaffold presents three major synthetic hurdles: controlling the multicomponent double Mannich cyclization[2], directing the stereochemistry of the 7-position amine to the endo configuration[3], and purifying a highly polar, polybasic product[4]. This guide provides field-proven solutions, causality-based troubleshooting, and self-validating protocols to ensure synthetic success.
Core Mechanistic Workflow
The standard assembly of the 3,9-diazabicyclo[3.3.1]nonane core relies on a thermodynamic double Mannich condensation, followed by functional group interconversion at the C7 position.
Synthetic workflow for 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine via double Mannich.
Troubleshooting & FAQs
Q1: My double Mannich condensation yields a black, tarry mixture with very little of the 7-oxo bispidine core. What is going wrong?
Diagnostic: This is a classic symptom of formaldehyde-amine polymerization outcompeting the desired enolization-condensation pathway. Causality: The double Mannich reaction requires the simultaneous presence of an enolizable ketone (from 1-methyl-4-piperidone), a primary amine (ethylamine), and an iminium ion precursor. If the pH is too high, enolization is suppressed, and the amine reacts exclusively with formaldehyde to form polymeric resins. If the pH is too low, the amine is fully protonated and unreactive[2]. Actionable Fix: Buffer the reaction strictly to pH 4.5 using glacial acetic acid. Additionally, use a slow-addition protocol for the formaldehyde source (e.g., via syringe pump over 2 hours) to keep the steady-state concentration of the iminium species low, forcing it to react with the enol rather than polymerizing.
Q2: I am getting a 1:1 mixture of endo and exo isomers during the reductive amination of the 7-oxo intermediate. How can I enrich the endo-isomer?
Diagnostic: Standard hydride reductions approach the 7-oxo or 7-oxime group from the least sterically hindered face, which paradoxically yields the undesired exo amine due to the twin-chair conformation of the bispidine core. Causality: To force endo stereoselectivity, you must rely on chelation-controlled hydride delivery rather than a simple steric approach[3]. By converting the ketone to an oxime and reducing it with Nickel(II) chloride and Sodium Borohydride (NiCl2/NaBH4), you generate a nickel boride catalyst in situ. The oxime nitrogen coordinates to the nickel surface, directing the hydride delivery from the sterically encumbered endo face. Actionable Fix: Switch from direct reductive amination to a two-step oxime formation followed by NiCl2/NaBH4 reduction at -30°C (See Table 1 and Protocol below).
Q3: The final triamine product streaks completely down the TLC plate and cannot be eluted from a standard silica column. How do I isolate it?
Diagnostic: 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is a highly polar, polybasic molecule with three nitrogen centers. Causality: The basic tertiary and primary amines interact strongly with the acidic silanol groups on standard bare silica (SiO2), causing irreversible chemisorption and severe tailing[4]. Actionable Fix: Abandon standard silica gel. Use amine-functionalized silica (KP-NH) or basic alumina. If standard silica must be used, pre-treat the column with 5% triethylamine (TEA) in hexanes, and use an eluent system of DCM/MeOH/NH4OH (e.g., 89:10:1) to suppress silanol interactions.
Quantitative Data: Optimization of Stereoselective Reduction
The table below summarizes the causality and quantitative outcomes of various reduction conditions applied to the 7-oxime intermediate to yield the target 7-amine.
| Reducing Agent | Solvent | Temp (°C) | Endo:Exo Ratio | Yield (%) | Mechanistic Causality |
| LiAlH4 | THF | 65 | 40:60 | 75 | Unrestricted hydride attack favors the thermodynamic exo isomer. |
| H2, Pd/C | MeOH | 25 | 65:35 | 80 | Surface binding provides moderate facial selectivity, but N-methyl steric clash limits endo delivery. |
| H2, Raney Ni | NH3/MeOH | 50 | 85:15 | 88 | Amine coordination to the Ni surface heavily directs endo delivery. |
| NiCl2 / NaBH4 | MeOH | -30 | 92:8 | 82 | In situ Ni-boride formation combined with low temperature maximizes steric and chelation discrimination. |
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.
Phase 1: Bicyclic Core Assembly (Double Mannich Reaction)
-
Preparation: Dissolve 1-methyl-4-piperidone (1.0 eq) and ethylamine hydrochloride (1.1 eq) in a 1:1 mixture of Methanol/Water.
-
pH Control: Adjust the pH of the solution to exactly 4.5 using glacial acetic acid. (Causality: Optimizes the enol-to-iminium ratio).
-
Condensation: Cool the mixture to 0°C. Add aqueous formaldehyde (37%, 2.2 eq) dropwise via a syringe pump over 2 hours.
-
Cyclization: Heat the mixture to reflux for 12 hours.
-
Workup: Cool to room temperature, basify with 2M NaOH to pH > 10, and extract with Dichloromethane (DCM) (3x). Dry over Na2SO4 and concentrate.
-
Validation Checkpoint 1: GC-MS should confirm the mass of the 7-oxo intermediate (m/z = 196.1). IR spectroscopy must show a strong ketone C=O stretch at ~1715 cm⁻¹.
-
Phase 2: Oxime Formation
-
Reaction: Dissolve the crude 7-oxo intermediate in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).
-
Reflux: Heat to reflux for 4 hours.
-
Isolation: Concentrate the solvent in vacuo, partition between water and Ethyl Acetate (EtOAc), and extract the organic layer.
-
Validation Checkpoint 2: FTIR analysis of the crude intermediate must show the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of a C=N stretch (~1650 cm⁻¹) and a broad O-H stretch (~3300 cm⁻¹).
-
Phase 3: Stereoselective Reduction to endo-Amine
-
Catalyst Generation: Dissolve the oxime in anhydrous methanol. Add NiCl2·6H2O (1.0 eq) and stir until fully dissolved (green solution).
-
Reduction: Cool the reaction strictly to -30°C using a dry ice/acetonitrile bath. Slowly add NaBH4 (4.0 eq) in small portions over 30 minutes. (Causality: The solution will turn black immediately as the active nickel boride catalyst forms. The low temperature prevents runaway exothermic epimerization).
-
Quench & Filter: Stir for an additional 2 hours at 0°C. Quench with concentrated NH4OH to dissolve nickel salts. Filter the black suspension through a pad of Celite.
-
Purification: Concentrate the filtrate and purify via flash chromatography using KP-NH (amine-functionalized) silica, eluting with a gradient of Hexanes/EtOAc/MeOH.
-
Validation Checkpoint 3: Confirm endo stereochemistry via 1H NMR (CDCl3). The endo-proton at C7 will appear as a distinct multiplet around 3.1 ppm. If the exo-isomer is present, its C7 proton typically shifts downfield to ~3.5 ppm due to the deshielding effect of the bicyclic bridge.
References[1] Title: 448201 endo-3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine | Source: usbio.net | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBETwdb1kJA204LhewkF20QSCAgdb8JydpVvsRS3kBCxcsEoqwCWLJHdBKw-qHPTUn2IRXRpSlD6gGEpfCMg-U0bYNQtDno9jWKZ-57TATiyOKJYpwuLW1napRSvxU9xUWjKMHuA==[4] Title: An In-depth Technical Guide to tert-Butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | Source: benchchem.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB9FtUGxG1mDhICibJ1HU1Dn1AgM09ZXu9kGXmxGnO4nzdfobwvE0Ls78eCvquKht-sLaCX2CfJcsz3_k_5bxdSghW5u4Z13f5uLqpbxOHj2GiQtkVK2y9zKVoHhK2z5A4wBLF46O2p_A_LtCZ5q_Em3hKGlbKbMLEuhrsYHaNH2MEH04YYUILr0ZBqp6y1bDK5qvzoEIB9Q81jFb50CGCJuDb-I0eA55611uMWNyV1Q0hyFHX7pCAtQXCRvMo7_2Zz21TvhnylPDWlAJLSh-CJYSWlA==[3] Title: Amino acids: chemistry, diversity and physical properties | Source: rsc.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3iCWGeA18jGJZKPJTHNrQKyYiWunzYUCkXIh_066EloohHysqFUiwFX0Vb-I0k5iOhRpC4rEvIdae_7uZW6uBAb4vT08t15hba0_x8ozYhmEQXxbhFxaMxS__nVqBLPLdjD0I-7aEuBQJg_acqyoTcdiAerJkPWVQWSsjBrY2bbcE53FGyALn5uDKMAsplxKRT9BVM4qwOBgZfPQdbHuAW0eZWg==[2] Title: Tomas Masek 2022 Dissertation | Source: cuni.cz | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnD0dMwv9EcQJ1s4yVfNXHp-yzaud2flMgkw0ufRbaFoINYSU4VtxblvVO67poYHVYfBP4uuoQmq8SIqCGlg5kHnYotpofaYGVEhz0lld0k3sYJSuet1YPWrMmPPfphA1faFe0WjaGjzH00II-o-fvjzpruo6Zitz-MjsjYCSqkm4Q9aeqpNhxPMw6nFeC0ogm7cLsblZiPVb8Xg==
Sources
Technical Support Center: Troubleshooting the Synthesis of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
Welcome to the Technical Support Center for the synthesis of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine . This bridged bicyclic diamine is a critical structural analog of intermediates used in the development of 5-HT3 receptor antagonists (such as indisetron) [1].
Because the 3,9-diazabicyclo[3.3.1]nonane scaffold relies on complex twin-chair conformations and highly reactive intermediates, researchers frequently encounter issues with regioselectivity, stereocontrol, and dimerization. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, stereoselective synthesis.
Synthetic Workflow Overview
The construction of the target molecule is typically achieved in three major phases:
-
Core Assembly: A Robinson-Schöpf-type double Mannich cyclization.
-
Oximation: Conversion of the resulting bicyclic ketone to a ketoxime.
-
Stereoselective Reduction: Catalytic hydrogenation of the oxime to the target endo-amine.
Synthetic workflow for 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine.
Frequently Asked Questions & Troubleshooting
Phase 1: Core Assembly (Double Mannich Cyclization)
Q: Why is my yield of the bicyclic ketone (3-ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-one) consistently below 30%? A: Low yields in this step are almost universally caused by the premature decarboxylation of acetonedicarboxylic acid before the iminium ion network is fully established.
-
The Causality: Acetonedicarboxylic acid is thermally and hydrolytically unstable. If the reaction pH drops below 3.5 or rises above 5.5, or if the temperature exceeds 10 °C during the initial mixing phase, the diacid rapidly degrades into acetone and CO₂. Acetone cannot participate in the double Mannich cyclization, leading to fragmented, mono-cyclic piperidine side products.
-
The Fix: Strictly buffer the reaction at pH 4.5 using a sodium acetate/acetic acid system and maintain the internal temperature at 0–5 °C during the addition phase.
Phase 2: Stereoselective Oxime Reduction
Q: During the final hydrogenation step, I am observing a large amount of a high-molecular-weight impurity. What is it, and how do I prevent it? A: You are observing the formation of a secondary amine dimer (bis-bicyclic amine).
-
The Causality: The reduction of an oxime proceeds through a transient imine intermediate. The newly formed primary amine (your desired product) is highly nucleophilic and can attack the unreduced imine, releasing ammonia and forming a secondary imine, which is subsequently reduced to a dimer [2].
-
The Fix: Saturate the hydrogenation solvent (ethanol) with anhydrous ammonia gas prior to adding the catalyst. The massive excess of ammonia shifts the equilibrium, outcompeting the primary amine and forcing the imine to reduce directly to the primary amine.
Q: How can I maximize the endo-isomer selectivity? My current protocol yields a 1:1 mixture of endo and exo amines. A: Stereoselectivity is dictated by the catalyst's interaction with the twin-chair conformation of the 3,9-diazabicyclo[3.3.1]nonane core.
-
The Causality: Standard Palladium on Carbon (Pd/C) often results in poor facial selectivity because it allows non-specific adsorption of the flexible imine intermediate. Raney-Nickel (Ra-Ni), however, coordinates more strongly with the nitrogen atoms of the bicyclic core, directing the delivery of hydrogen strictly to the less sterically hindered face, yielding the thermodynamically stable endo-isomer.
Mechanistic divergence and side reactions during the catalytic reduction of the ketoxime.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting yield/stereoselectivity during the oxime reduction phase.
| Catalyst | Solvent | Additive | Pressure (psi) | endo:exo Ratio | Dimer (%) | Isolated Yield (%) |
| Pd/C (10%) | EtOH | None | 15 | 40:60 | 18 | 45 |
| Pd/C (10%) | EtOH | NH₃ (excess) | 15 | 45:55 | < 2 | 68 |
| Raney-Ni | EtOH | None | 50 | 85:15 | 12 | 72 |
| Raney-Ni | EtOH | NH₃ (excess) | 50 | 92:8 | < 1 | 89 |
Validated Standard Operating Procedures (SOPs)
SOP 1: Double Mannich Cyclization (Self-Validating)
-
Preparation: In a jacketed reactor, dissolve bis(2,2-dimethoxyethyl)ethylamine (1.0 eq) and methylamine hydrochloride (1.0 eq) in deionized water.
-
pH Adjustment: Buffer the solution strictly to pH 4.5 using a 1M sodium acetate/acetic acid buffer.
-
Addition: Cool the mixture to an internal temperature of 0–5 °C. Slowly add acetonedicarboxylic acid (1.1 eq) portion-wise over 2 hours to prevent thermal spikes.
-
Cyclization: Allow the reaction to warm to 20 °C and stir for 24 hours. In-Process Control (IPC): Evolution of CO₂ gas bubbles indicates successful decarboxylative cyclization.
-
Validation: Extract an aliquot, neutralize, and monitor via LC-MS. Proceed to workup only when the target mass for the bicyclic ketone ([M+H]⁺ = 183.1) constitutes >85% of the total ion current.
SOP 2: Stereoselective Oxime Reduction
-
Preparation: Dissolve the purified ketoxime intermediate in absolute ethanol (10 mL/g of substrate).
-
Ammonia Saturation: Cool the solution to 0 °C. Bubble anhydrous ammonia gas into the solution until saturated (approximately 2.0 M). Note: This is the critical step to prevent dimerization.
-
Catalyst Addition: Add washed Raney-Nickel aqueous slurry (20% w/w relative to substrate). Warning: Ra-Ni is highly pyrophoric; transfer under an argon blanket.
-
Hydrogenation: Transfer to a Parr shaker or autoclave. Pressurize the vessel with H₂ to 50 psi and stir vigorously at 25 °C for 12 hours.
-
Validation: Filter the catalyst through a Celite pad under an inert atmosphere. Concentrate the filtrate in vacuo. Validate the endo:exo ratio via ¹H NMR; the axial proton at C7 for the endo isomer typically appears further upfield (shielded) compared to the exo isomer.
References
- US Patent 5,187,166 - Azabicyclo derivatives and their use as antiemetics. (Nisshin Flour Milling Co., Ltd.). Details the foundational Robinson-Schöpf synthesis of the 3,9-diazabicyclo[3.3.1]nonane core.
-
Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Explains the mechanistic pathways of oxime reduction, including the causality of secondary amine dimerization and the use of ammonia to suppress it. Source: MDPI Catalysts (2022, 12(12), 1614) URL:[Link]
Technical Support Center: Troubleshooting Receptor Binding Assays with 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique biophysical and pharmacological challenges associated with testing 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine .
This compound features a conformationally restricted bicyclic amine scaffold (structurally related to granatane and bispidine) that serves as an established cationic center for targeting pentameric Cys-loop ligand-gated ion channels (LGICs)[1]. It is primarily utilized in the development of ligands for the serotonin 5-HT3 receptor and the α7 nicotinic acetylcholine receptor (nAChR) [2]. Due to its highly basic and lipophilic nature, researchers frequently encounter issues with non-specific binding, ligand depletion, and rapid receptor desensitization.
The following self-validating protocols and troubleshooting FAQs are designed to ensure absolute data integrity in your screening workflows.
Part 1: Standardized Experimental Protocols
To ensure reproducibility, every assay must act as a self-validating system. The inclusion of specific carrier proteins and transporter inhibitors is not optional; they are mechanistic requirements for this specific ligand class.
Protocol A: Radioligand Competition Binding Assay (Filtration-Based)
Radioligand binding assays are fundamental for determining the binding affinity ( Ki ) of new 5-HT3 and α7 nAChR antagonists[3].
-
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT3A or α7 nAChR. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Causality: This specific g-force is required to efficiently pellet the plasma membrane microsomes while leaving soluble cytosolic proteases in the supernatant.
-
Buffer Formulation: Prepare assay buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. Crucial Step: Add 0.1% Bovine Serum Albumin (BSA). Causality: BSA acts as a carrier protein, preventing the lipophilic bicyclic amine from adhering to polystyrene plate walls, which would otherwise cause ligand depletion and artificially inflate your IC50 .
-
Ligand Preparation: Dissolve 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine in 100% DMSO to a 10 mM stock. Perform 10-point serial dilutions. Ensure final assay DMSO is ≤1% (v/v) to prevent solvent-induced receptor inhibition.
-
Incubation: In a 96-well plate, combine 50 µL of radioligand ([³H]GR65630 for 5-HT3 or [¹²⁵I]α-Bungarotoxin for α7), 50 µL of the test compound, and 100 µL of membrane suspension (optimized to 5-10 µg protein/well). Incubate at room temperature for 60 minutes to reach equilibrium.
-
Filtration & Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass-fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour prior to use.
-
Detection: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.
Protocol B: Functional Calcium Flux Assay (FLIPR)
-
Cell Plating: Seed cells expressing the target receptor and a calcium-sensitive dye in 384-well black-wall, clear-bottom plates.
-
Dye Loading: Incubate with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C. Causality: Fluo-4 AM is cleaved intracellularly into its active anionic form. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye out and ensuring a stable baseline fluorescence.
-
Compound Addition: Use the FLIPR instrument to simultaneously add the bicyclic amine ligand and monitor baseline fluorescence for 10 seconds.
-
Agonist Challenge: To test for antagonism, add the EC80 concentration of the endogenous agonist (serotonin or acetylcholine) after a variable pre-incubation period (e.g., 0, 5, and 15 minutes). Monitor fluorescence for 3 minutes.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing exceptionally high non-specific binding (NSB) in my filtration assays? A1: This is a direct consequence of the ligand's physical chemistry. The secondary/tertiary amines in the 3,9-diazabicyclo[3.3.1]nonane core are highly protonated (cationic) at physiological pH. This cationic nature drives potent binding to the anionic pockets of Cys-loop receptors, but it also causes severe non-specific electrostatic adsorption to the negatively charged silicate groups on glass-fiber filters[1]. Corrective Action: The 0.5% PEI pre-soak in Protocol A is mandatory. PEI is a highly cationic polymer that coats the silicate filter, effectively repelling the positively charged ligand and dropping NSB to background levels.
Q2: My IC50 values for 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine are highly variable between runs. What is causing this? A2: You are likely violating the assumption of "free ligand concentration" due to ligand depletion. If your receptor concentration ( Bmax ) exceeds 10% of the radioligand's Kd , the ligand is being depleted from the solution, shifting the equilibrium. Corrective Action: Validate your system by running a protein linearity curve. Keep membrane protein concentrations strictly between 5-15 µ g/well . Additionally, ensure you are using low-binding assay plastics.
Q3: In the FLIPR assay, the compound shows no agonist activity but completely blocks the endogenous ligand. Is it a true antagonist, or is it just desensitizing the receptor? A3: Both 5-HT3 and α7 nAChRs are notorious for rapid desensitization upon ligand binding[4]. If your compound acts as a partial agonist, it may induce a desensitized state so rapidly (within milliseconds) that the initial calcium transient is missed by the FLIPR read head. When you subsequently add the full agonist, the receptor is already desensitized, mimicking an antagonist profile. Corrective Action: Implement a self-validating time-course. Pre-incubate the cells with the compound for varying times (0, 5, 15 mins) before adding the agonist. A purely competitive antagonist will show consistent rightward shifts in the agonist dose-response curve regardless of time, whereas a desensitizing agent will show a time-dependent depression of the maximum response ( Emax ).
Part 3: Quantitative Data & Troubleshooting Metrics
Table 1: Optimized Assay Parameters for Bicyclic Amine Ligands
| Parameter | 5-HT3 Receptor Assay | α7 nAChR Assay | Mechanistic Rationale |
| Radioligand | [³H]GR65630 (0.5-1.0 nM) | [¹²⁵I]α-Bungarotoxin (1 nM) | High-affinity, highly selective standard ligands for displacement[3]. |
| Filter Pre-treatment | 0.3% - 0.5% PEI | 0.5% PEI + 0.1% BSA | Neutralizes anionic silicate filters to prevent cationic ligand adsorption. |
| Protein Concentration | 5 - 15 µ g/well | 10 - 20 µ g/well | Prevents ligand depletion; ensures Bmax < 10% of Kd . |
| FLIPR Pre-incubation | Variable (0, 5, 15 min) | Variable (0, 5, 15 min) | Differentiates competitive antagonism from rapid receptor desensitization. |
Table 2: Troubleshooting Matrix for Radioligand Binding
| Observation | Potential Cause | Corrective Action |
| High NSB (>30% of Total) | Ligand sticking to filters/plastics | Increase PEI soak time to 2 hours; use non-binding polypropylene plates. |
| Right-shifted IC50 | Ligand depletion | Reduce membrane protein concentration; add 0.1% BSA to buffer. |
| Poor Hill Slope (<0.8) | Non-equilibrium conditions | Extend incubation time from 60 to 90 minutes at room temperature. |
| Compound Precipitation | Aqueous insolubility | Ensure stock is 100% DMSO; keep final assay DMSO ≤1% (v/v). |
Part 4: Pathway & Workflow Visualization
Fig 1: Receptor binding assay workflow for basic bicyclic amine ligands targeting Cys-loop LGICs.
References
-
A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand Source: MDPI (Molecules) URL:[Link]
-
Use of Acetylcholine Binding Protein in the Search for Novel α7 Nicotinic Receptor Ligands. In Silico Docking, Pharmacological Screening, and X-ray Analysis Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) Source: NIH / PMC (Expert Opin Ther Pat.) URL:[Link]
Sources
A Comparative Guide to Monoamine Reuptake Inhibitors: Evaluating Novel Scaffolds Against Established Therapeutics
Introduction: The Critical Role of Monoamine Transporters in Neuropharmacology
Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are fundamental to the regulation of mood, cognition, and a vast array of physiological processes. The precise control of their synaptic concentrations is largely governed by a family of presynaptic transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters act as molecular pumps, actively clearing neurotransmitters from the synaptic cleft and terminating their signaling. Consequently, they have emerged as primary targets for the pharmacological treatment of numerous neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1]
The therapeutic efficacy of a monoamine reuptake inhibitor is intrinsically linked to its affinity and selectivity for these transporters. While some conditions may benefit from the broad-spectrum inhibition of all three transporters (triple reuptake inhibitors or TRIs), others necessitate a more targeted approach, such as selective serotonin reuptake inhibitors (SSRIs).[2][3][4] The development of novel chemical entities with unique selectivity profiles is therefore a cornerstone of modern medicinal chemistry.
This guide provides a framework for comparing novel compounds, such as the bicyclic amine 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine, against a panel of well-characterized monoamine reuptake inhibitors. While extensive public data on the specific monoamine transporter activity of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is limited, we will use it as a representative novel scaffold to illustrate the comparative process. It is worth noting that derivatives of the related 9-azabicyclo[3.3.1]nonane scaffold have been synthesized and evaluated as ligands for the dopamine transporter, though they demonstrated significantly lower potency compared to established compounds like cocaine.[5][6][7] This underscores the importance of rigorous evaluation for any new chemical series.
The Mechanism of Monoamine Reuptake Inhibition
The fundamental mechanism of action for this class of drugs is the blockade of the reuptake process. By binding to the transporter proteins, these inhibitors prevent the re-entry of neurotransmitters into the presynaptic neuron, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission.
Figure 1: General mechanism of monoamine reuptake inhibition.
Comparative Analysis of Transporter Binding Affinities
The initial and most fundamental assessment of a potential monoamine reuptake inhibitor is the determination of its binding affinity for SERT, NET, and DAT. This is typically quantified as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters. A lower Ki value signifies a higher binding affinity.
The following tables present the binding affinities of a selection of well-established monoamine reuptake inhibitors, categorized by their selectivity profiles. This data provides a crucial benchmark against which a novel compound can be compared.
Table 1: Selective Serotonin Reuptake Inhibitors (SSRIs)
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Citalopram | 1.6 | 6100 | >10000 |
| Escitalopram | 0.8 | 150 | >10000 |
| Fluoxetine | 2.7 | 260 | 2900 |
| Paroxetine | 0.1 | 40 | 330 |
| Sertraline | 0.4 | 420 | 25 |
Data compiled from various sources.
Table 2: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Venlafaxine | 82 | 2480 | 7647 |
| Desvenlafaxine | 40.2 | 558.4 | >10000 |
| Duloxetine | 0.8 | 7.5 | 240 |
| Milnacipran | 123 | 200 | >10000 |
Data compiled from various sources.[8][9]
Table 3: Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Bupropion | >10000 | 52 | 526 |
Data compiled from various sources.
Table 4: Triple Reuptake Inhibitors (TRIs)
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| D-142 | 14.7 | 29.3 | 59.3 |
| D-161 | 16.2 | 3.23 | 29.6 |
Data compiled from various sources.[2][10]
Hypothetical Placement of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine:
To evaluate this novel compound, its experimentally determined Ki values would be inserted into a similar table. For instance:
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine | Experimental Value | Experimental Value | Experimental Value |
The resulting profile would immediately classify the compound based on its selectivity, as illustrated in the following diagram.
Figure 2: Classification of a novel compound based on transporter affinity.
Experimental Protocols: Ensuring Scientific Rigor
The reliability of any comparative analysis hinges on the quality and consistency of the experimental data. The following protocols outline standard, robust methods for determining the binding affinity and functional activity of monoamine reuptake inhibitors.
Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for SERT, NET, and DAT.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a compound with known high affinity for the transporter) for binding to the target transporter. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Materials:
-
Cell lines or tissue preparations expressing the human transporters (e.g., HEK293 cells stably expressing hSERT, hNET, or hDAT).
-
Radioligands:
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For NET: [³H]Nisoxetine
-
For DAT: [³H]WIN 35,428
-
-
Non-specific binding inhibitors (to determine background signal):
-
For SERT: Fluoxetine (10 µM)
-
For NET: Desipramine (10 µM)
-
For DAT: Cocaine (30 µM)
-
-
Test compound (e.g., 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine) at a range of concentrations.
-
Scintillation counter and vials.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with a high concentration of a known inhibitor).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Synaptosomal Uptake Assays
Objective: To determine the functional potency (IC50) of a test compound in inhibiting the uptake of neurotransmitters into synaptosomes.
Principle: Synaptosomes are isolated nerve terminals that retain functional transporters. This assay measures the ability of a test compound to block the uptake of a radiolabeled neurotransmitter into these terminals.
Materials:
-
Fresh or frozen brain tissue from rodents (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
-
Test compound at a range of concentrations.
-
Scintillation counter and vials.
-
Filtration apparatus.
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in a sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction.
-
Assay Setup: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction. Incubate for a short period at 37°C.
-
Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound and plot against the log concentration to determine the IC50 value.
Conclusion: A Framework for Rational Drug Design
The development of novel monoamine reuptake inhibitors requires a systematic and comparative approach. By establishing the binding affinity and functional potency of a new chemical entity, such as 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine, and comparing these values to those of well-characterized drugs, researchers can effectively classify the compound and predict its potential therapeutic applications. This data-driven process is essential for guiding lead optimization and advancing the development of the next generation of therapeutics for neuropsychiatric disorders.
References
-
Norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]
-
Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]
-
Subbaiah, M. A. D., & Mogilnicka, E. (2011). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 3(11), 1397–1401. [Link]
-
Shelton, R. C. (2009). Serotonin Norepinephrine Reuptake Inhibitors: Similarities and Differences. Primary Psychiatry, 16(5), 27-32. [Link]
-
Millan, M. J. (2011). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). Pharmaceuticals, 4(1), 19-74. [Link]
-
Desu, M. A., & Subbaiah, M. A. D. (2015). Molecular structures Triple reuptake inhibitors. ResearchGate. [Link]
-
Desu, M. A., & Subbaiah, M. A. D. (2015). Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template. Bioorganic & Medicinal Chemistry Letters, 25(22), 5226–5230. [Link]
-
Norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]
-
K I values for displacement of -CIT from wild-type SERT. (n.d.). ResearchGate. [Link]
-
Rothman, R. B., et al. (2005). DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. Journal of Medicinal Chemistry, 48(12), 4078–4087. [Link]
-
Dopamine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]
-
Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42. [Link]
-
Herold, N., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 22(17), 4843–4859. [Link]
-
Selective serotonin reuptake inhibitor. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]
-
Chen, Z., et al. (1997). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of Medicinal Chemistry, 40(19), 3061–3066. [Link]
-
List of 7 SSRIs (Selective Serotonin Reuptake Inhibitors). (2023, March 10). GoodRx. [Link]
-
Serotonin–norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]
-
PubChem. (n.d.). 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(3-(dimethylamino)propyl)-, hydrochloride, hydrate (1:3:3). Retrieved March 17, 2026, from [Link]
-
PubChem. (n.d.). 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride. Retrieved March 17, 2026, from [Link]
-
Norepinephrine reuptake inhibitors (NRIs): Uses, common brands, and safety info. (2022, February 10). SingleCare. [Link]
-
Selective serotonin reuptake inhibitors (SSRIs). (n.d.). Mayo Clinic. [Link]
-
Dopamine reuptake inhibitors. (n.d.). Taylor & Francis Online. [Link]
-
What are Dopamine reuptake inhibitors and how do they work?. (2024, June 21). News-Medical.net. [Link]
-
SNRI Drugs List: What Are the 5 Popular SNRIs?. (2023, March 2). GoodRx. [Link]
-
Norepinephrine reuptake inhibitors. (n.d.). Taylor & Francis Online. [Link]
-
Serotonin-norepinephrine reuptake inhibitors. (2018, August 31). Drugs.com. [Link]
-
Zhang, R., et al. (2014). The Effects of LPM570065, a Novel Triple Reuptake Inhibitor, on Extracellular Serotonin, Dopamine and Norepinephrine Levels in Rats. PLoS ONE, 9(3), e91225. [Link]
-
Chen, Z., et al. (1997). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Journal of Medicinal Chemistry. [Link]
-
Dwoskin, L. P., et al. (2007). Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters. Bioorganic & Medicinal Chemistry Letters, 17(10), 2727–2731. [Link]
-
Singh, H. K., & Saadabadi, A. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Noradrenaline reuptake inhibitors (NRIs) for attention deficit hyperactivity disorder (ADHD) in adults. (2018). Cochrane Database of Systematic Reviews. [Link]
-
Vesicular monoamine transporter. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]
-
Document: Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. (CHEMBL1129411). (n.d.). ChEMBL. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1–12.16.18. [Link]
-
Cheng, M. H., et al. (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 8, 134. [Link]
-
non-selective monoamine reuptake inhibitors. (n.d.). ClinPGx. [Link]
-
Andersen, J., et al. (2019). Binding site residues control inhibitor selectivity in the human norepinephrine transporter but not in the human dopamine transporter. Scientific Reports, 9(1), 19020. [Link]
-
Goodman & Gilman's: Annual FDA Approvals. (n.d.). AccessMedicine. [Link]
-
Products. (n.d.). Lundbeck. [Link]
Sources
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. Document: Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. (CHEMBL1129411) - ChEMBL [ebi.ac.uk]
- 8. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Diazabicyclononanes: A Comparative Analysis of Efficiency and Strategy
Introduction: The Indispensable Role of the Diazabicyclononane Scaffold
The diazabicyclononane framework, a nine-membered bicyclic structure containing two nitrogen atoms, represents a privileged scaffold in modern medicinal chemistry and materials science. Its rigid, three-dimensional architecture allows for precise spatial orientation of substituents, making it an invaluable component in the design of enzyme inhibitors, receptor ligands, and chiral catalysts.[1] Notably, the (S,S)-2,8-diazabicyclo[4.3.0]nonane isomer is a critical chiral intermediate in the synthesis of the blockbuster antibiotic Moxifloxacin.[2][3][4] Furthermore, derivatives like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) are widely used as non-nucleophilic bases in organic synthesis.[5]
Given the diverse applications of these compounds, the efficiency of their synthesis is a paramount concern for researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of various synthetic routes to key diazabicyclononane isomers. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, evaluate the efficiency of different methodologies with supporting data, and provide detailed, field-tested protocols for key transformations.
Comparative Analysis of Synthetic Strategies
The synthetic approach to a diazabicyclononane is fundamentally dictated by the target isomer's ring system and desired stereochemistry. We will focus on the most prevalent and synthetically challenging scaffolds.
The [4.3.0] Scaffold: A Gateway to Pharmaceuticals
The 2,8-diazabicyclo[4.3.0]nonane system, the core of the pyrrolopyridine family, is arguably the most studied due to its role in Moxifloxacin. The primary challenge lies in the stereocontrolled synthesis of the (S,S)-enantiomer.
A common industrial route begins with pyridine-2,3-dicarboxylic acid.[6][7] This multi-step sequence involves the formation of an N-benzyl-pyridine-2,3-dicarboximide, followed by hydrogenation to create the saturated bicyclic core. The causality behind this approach is the use of a planar aromatic precursor to establish the initial connectivity, followed by a stereochemistry-defining reduction.
Caption: Classical synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane.
While robust, this pathway often suffers from moderate overall yields and requires a separate, often inefficient, chiral resolution step using agents like D-(-)-tartaric acid.[7]
To overcome the limitations of classical resolution, chemo-enzymatic methods have been developed. This strategy introduces the stereochemical control early in the synthesis via an enzymatic hydrolysis of a prochiral intermediate. A key example involves the selective hydrolysis of cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate using an immobilized lipase, such as Candida antarctica lipase B (CALB).[3]
The expertise behind this choice lies in the exquisite enantioselectivity of enzymes. Lipases can differentiate between the two enantiotopic ester groups of the prochiral substrate, hydrolyzing one much faster than the other. This establishes the desired stereocenter with high fidelity, avoiding the need for resolving a racemic mixture later in the sequence. This approach significantly improves the atom economy and overall efficiency of the synthesis.
Recent process chemistry advancements have focused on telescoping reaction steps and optimizing conditions to boost yield and throughput. An efficient route for the Moxifloxacin intermediate combines dehydration, N-acylation, and cyclization in a single pot.[2][4] Further improvements include using a mild hydrogen transfer catalytic hydrogenation for the debenzylation step, which avoids the need for high-pressure hydrogenation equipment. This optimized process has been reported to increase the total yield from a literature value of 29% to an impressive 39.0%.[2][4]
Table 1: Comparison of Synthetic Efficiencies for (S,S)-2,8-diazabicyclo[4.3.0]nonane
| Metric | Classical Route[6][7] | Chemo-Enzymatic Route[3] | Optimized Industrial Route[2][4] |
| Key Step | Hydrogenation & Chiral Resolution | Enzymatic Hydrolysis | One-Pot Cyclization |
| Stereocontrol | Late-stage resolution | Early-stage enzymatic kinetic resolution | Late-stage resolution (optimized) |
| Reported Overall Yield | ~29% (literature value) | High enantioselectivity reported | 39.0% |
| Key Reagents | Pd/C, LiAlH₄, D-Tartaric Acid | Candida antarctica lipase B | MnO₂, Pd/C (for racemization) |
| Advantages | Well-established methodology | High enantiopurity, avoids classical resolving agents | High yield, one-pot operation, milder conditions |
| Disadvantages | Lower yield, costly resolving agent | Requires specialized enzyme and conditions | Still requires a resolution step |
The [4.3.0] Scaffold: Amidine Bases and Peptidomimetics
Other isomers of the [4.3.0] system are also of significant interest.
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): This well-known amidine base is synthesized in a straightforward, three-step process: a Michael addition of 2-pyrrolidone to acrylonitrile, followed by hydrogenation of the nitrile and subsequent dehydration/cyclization.[5] The efficiency of this route is generally high, making DBN a readily available and cost-effective reagent.
-
1,6-Diazabicyclo[4.3.0]nonane-2,7-diones: These structures can be accessed with high stereocontrol via a DBU-organocatalyzed multicomponent reaction.[8][9] This domino Knoevenagel-aza-Michael-Cyclocondensation reaction provides excellent diastereoselectivity (up to 95:5 dr) under mild conditions, showcasing the power of organocatalysis in constructing complex heterocyclic systems efficiently.[8]
Caption: Organocatalyzed synthesis of 1,6-diazabicyclononanes.
Experimental Protocols: A Practical Guide
The following protocols are presented as self-validating systems. The described steps, when followed with appropriate laboratory technique, are designed to yield the desired products as characterized.
Protocol 1: Efficient One-Pot Synthesis of 8-Benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane
This protocol is adapted from an improved industrial process and demonstrates the efficiency of a "one-pot" approach.[2][4]
Rationale: Combining the dehydration, N-acylation, and cyclization steps into a single operation minimizes handling losses, reduces solvent waste, and saves significant time, thereby increasing overall process efficiency. Acetic anhydride serves as both a dehydrating agent for the initial diacid and the solvent for the subsequent cyclization.
Materials:
-
Pyridine-2,3-dicarboxylic acid
-
Acetic anhydride
-
Benzylamine
-
Toluene
Procedure:
-
Vessel Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add pyridine-2,3-dicarboxylic acid (16.7 g, 0.1 mol) and acetic anhydride (60 mL).
-
Anhydride Formation: Heat the mixture to reflux (approx. 140°C) and maintain for 2 hours. The solid will dissolve to form a clear solution of quinolinic anhydride.
-
N-acylation and Cyclization: Cool the reaction mixture to 80°C. Add benzylamine (10.7 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 100°C. An exothermic reaction will be observed.
-
Reaction Completion: After the addition is complete, heat the mixture back to reflux and maintain for an additional 3 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting materials are consumed.
-
Work-up and Isolation: Cool the mixture to room temperature. Slowly add 100 mL of water to quench the excess acetic anhydride. The product will precipitate. Stir for 1 hour, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with water (2 x 50 mL) and then with cold toluene (2 x 30 mL). Dry the solid in a vacuum oven at 60°C to a constant weight.
-
Expected Outcome: A white to off-white solid, 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane, is obtained in high yield (>90%). The product can be characterized by ¹H NMR and mass spectrometry and is typically of sufficient purity for use in the subsequent reduction step.
Protocol 2: Reductive Amination-Tandem Cyclization for 1,5-Diazabicyclo[4.3.0]nonan-9-one Core
This protocol demonstrates a rapid assembly of a bicyclic core via a one-pot reductive amination and cyclization cascade.[10]
Rationale: This method exemplifies a convergent approach where two key fragments are joined and cyclized in a single transformation. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is milder than sodium borohydride and compatible with the acidic conditions that promote iminium ion formation, thus preventing over-reduction of the starting aldehyde.
Materials:
-
Aldehyde precursor (e.g., 2-(2-formyl-5-methoxyphenyl)acetonitrile)
-
Boc-diaminopropane
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
Procedure:
-
Vessel Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add the aldehyde precursor (1.0 mmol) and Boc-diaminopropane (1.1 mmol) in 1,2-dichloroethane (20 mL).
-
Iminium Formation: Add glacial acetic acid (0.1 mL) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction and Cyclization: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes. Stir the reaction at room temperature for 18-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel.
-
Expected Outcome: The bicyclic product is typically obtained as a mixture of diastereomers in moderate to good yield (e.g., 52% reported for a model system).[10] Characterization is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Conclusion and Future Outlook
The synthesis of diazabicyclononanes has evolved significantly, driven by their importance as pharmaceutical intermediates and versatile chemical tools. While classical multi-step syntheses remain relevant, modern approaches emphasizing efficiency, stereocontrol, and process intensification are setting new standards. The strategic application of one-pot procedures, organocatalysis, and chemo-enzymatic methods has proven highly effective in reducing step counts and improving overall yields.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the target isomer, required scale, desired stereopurity, and available resources. For industrial applications, the trend towards telescoping reactions and employing milder, more sustainable conditions, as seen in the optimized synthesis of the Moxifloxacin intermediate, will undoubtedly continue. Future innovations will likely focus on developing even more selective catalytic systems—both enzymatic and metallic—to further streamline these critical syntheses and provide rapid access to novel, functionalized diazabicyclononane scaffolds for the discovery of next-generation therapeutics.
References
-
Zhang, J., et al. (2017). Efficient synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. Synthetic Communications, 47(3), 235-241. [Link]
-
Bláha, K., & Fric, I. (1970). Synthesis and stereochemistry of 1,4-diazabicyclo[5][11]nonane-2,5,9-triones. Journal of the Chemical Society C: Organic, 550-555. [Link]
-
Wikipedia. (n.d.). 1,5-Diazabicyclo(4.3.0)non-5-ene. [Link]
-
Lebrêne, A., et al. (2021). The Catalytic Regio- and Stereoselective Synthesis of 1,6-Diazabicyclo[4.3.0]nonane-2,7-diones. The Journal of Organic Chemistry, 86(13), 8635–8645. [Link]
-
Hutton, C. A., & Bartlett, P. A. (2007). Preparation of diazabicyclo[4.3.0]nonene-based peptidomimetics. The Journal of Organic Chemistry, 72(18), 6865–6872. [Link]
-
Figshare. (2021). The Catalytic Regio- and Stereoselective Synthesis of 1,6-Diazabicyclo[4.3.0]nonane-2,7-diones. [Link]
-
Murineddu, G., et al. (2012). Synthesis of biologically active bridged diazabicycloheptanes. Current Medicinal Chemistry, 19(31), 5342-5363. [Link]
-
Prasad, A. S., et al. (2006). Revisitation of the Preparation of (S,S)‐2,8‐Diazabicyclo[4.3.0]nonane Through Enzymatic Resolution. Chirality, 18(9), 709-714. [Link]
-
CN105566319A - Preparation method of (S, S)-2, 8-diazabicyclo[5][11]nonane. (2016). Google Patents.
- WO2009125425A2 - Improved process for the preparation of (s.s)-2.8-diazabicyclo[4.3.0]nonane. (2009).
-
Halford, B. (2007). Designing a Stereoselective Synthesis. Chemical & Engineering News, 85(11), 30. [Link]
-
Hanessian, S., & Sancéau, J. Y. (1997). Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates and peptide mimics. Biopolymers, 80(2-3), 98-150. [Link]
Sources
- 1. Synthesis of biologically active bridged diazabicycloheptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,5-Diazabicyclo(4.3.0)non-5-ene - Wikipedia [en.wikipedia.org]
- 6. CN105566319A - Preparation method of (S, S)-2, 8-diazabicyclo[4, 3, 0]nonane - Google Patents [patents.google.com]
- 7. WO2009125425A2 - Improved process for the preparation of (s.s)-2.8-diazabicyclo[4.3.0]nonane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
